(S)-Ibrutinib
Description
Overview of Bruton's Tyrosine Kinase (BTK) and its Role in B-cell Signaling Pathways
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in the development and function of B-lymphocytes. nih.govtandfonline.com It is a member of the Tec family of kinases and is essential for transmitting signals from the B-cell receptor (BCR). aai.orgfrontiersin.org The BCR signaling pathway is fundamental for B-cell survival, proliferation, differentiation, and antibody production. tandfonline.comdermallergy.com
Upon engagement of the BCR by an antigen, a cascade of signaling events is initiated. medchemexpress.com This leads to the recruitment of BTK to the cell membrane, where it is activated through phosphorylation by other kinases like Lyn and Syk. frontiersin.orgdermallergy.com Once activated, BTK phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCγ2). medchemexpress.comwikipedia.org The activation of PLCγ2 triggers a series of intracellular events, including the generation of second messengers that ultimately lead to the activation of transcription factors such as NF-κB. medchemexpress.comfrontiersin.org These transcription factors then drive the expression of genes crucial for B-cell activation, proliferation, and survival. medchemexpress.comscielo.br
Mutations in the BTK gene can lead to X-linked agammaglobulinemia (XLA), a primary immunodeficiency disease characterized by a severe deficiency of mature B-cells and antibodies. frontiersin.orgmedchemexpress.com This highlights the indispensable role of BTK in B-cell development. wikipedia.org
Rationale for BTK Inhibition in Research Models
The critical function of BTK in B-cell signaling makes it a compelling target for research, particularly in the context of B-cell malignancies and autoimmune diseases where B-cell activity is dysregulated. frontiersin.orgmedchemexpress.com In many B-cell cancers, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), the BCR pathway is constitutively active, providing constant survival and proliferation signals to the malignant cells. mdanderson.orgajmc.com By inhibiting BTK, researchers can effectively block these signals and induce apoptosis (programmed cell death) in the cancerous B-cells. healthtree.orgwikipedia.org
The rationale for using BTK inhibitors like (S)-Ibrutinib in research models is to:
Investigate the specific roles of BTK in normal and pathological B-cell function.
Elucidate the downstream consequences of blocking the BCR signaling pathway.
Explore the potential of BTK inhibition as a therapeutic strategy for various diseases. frontiersin.org
Understand mechanisms of resistance to BTK inhibitors. nih.gov
Preclinical studies have demonstrated that inhibiting BTK can lead to decreased B-cell activation, inhibition of proliferation, and the induction of apoptosis in malignant B-cells. wikipedia.orgnih.gov These findings have provided a strong foundation for the clinical development of BTK inhibitors.
Historical Context of this compound Discovery and Development (Pre-clinical Phase)
Ibrutinib (B1684441) was originally synthesized by scientists at Celera Genomics as a research tool to study the function of BTK. wikipedia.orgashpublications.org It was designed as a selective and irreversible inhibitor, which was ideal for biochemical studies. ashpublications.org In 2006, Pharmacyclics acquired the BTK inhibitor program from Celera. wikipedia.org
The compound, then known as PCI-32765, demonstrated potent and high-affinity binding to BTK in preclinical models. nih.gov This irreversible binding occurs through a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK protein. google.com This mechanism of action effectively and permanently disables the kinase.
Early preclinical research showed that PCI-32765 could block B-cell activation and promote apoptosis in malignant B-lymphocytes. keionline.org Further studies in animal models of B-cell malignancies confirmed its anti-tumor activity. nih.gov For instance, research demonstrated that ibrutinib could suppress tumor growth and increase survival in preclinical models of glioblastoma by targeting glioma stem cells. clevelandclinic.org These promising preclinical findings, which highlighted the compound's ability to inhibit B-cell receptor signaling and induce apoptosis, paved the way for its progression into clinical trials. nih.gov
Interactive Data Tables
Key Preclinical Findings for this compound
| Study Focus | Model System | Key Finding | Reference |
| BTK Inhibition and Apoptosis | Primary CLL cells | Ibrutinib abrogated survival signaling downstream of the BCR and induced modest apoptosis. | nih.gov |
| B-cell Activation | In vitro B-cell cultures | Ibrutinib blocked the activation of B-cells, indicating its potential as a drug candidate. | keionline.org |
| Anti-tumor Activity | Glioblastoma preclinical model | Ibrutinib suppressed tumor growth and increased survival by inhibiting glioma stem cells. | clevelandclinic.org |
| B-cell Malignancy Survival | Diffuse large B-cell lymphoma | An irreversible BTK inhibitor (PCI-32765) promoted apoptosis in a subset of lymphomas. | keionline.org |
Synthesis of this compound Intermediates
| Intermediate | Synthesis Method | Key Features | Reference |
| (S)-N-boc-3-hydroxy piperidine (B6355638) | Asymmetric bioreduction | Utilizes recombinant E. coli with TbADH and BsGDH activity for efficient conversion. | rsc.org |
| [13C6]‐Ibrutinib | Multi-step synthesis | Isotopically labeled building block introduced in the final step. | researchgate.net |
| Ibrutinib Intermediate (9) | One-pot process | Employs Suzuki and Kumada coupling reactions for high yield without intermediate separation. | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[(3S)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O2/c1-2-21(32)30-14-6-7-18(15-30)31-25-22(24(26)27-16-28-25)23(29-31)17-10-12-20(13-11-17)33-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFPWWZEPKGCCK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1CCC[C@@H](C1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901112629 | |
| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936563-97-2 | |
| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936563-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibrutinib, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936563972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3S)-3-[4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-1-piperidinyl]-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901112629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IBRUTINIB, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6K7EN3Q6V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for S Ibrutinib and Its Derivatives
Stereoselective Synthesis of (S)-Ibrutinib
The stereoselective synthesis of this compound is crucial for its function as a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK). rsc.orgmdpi.com The chirality of the piperidine (B6355638) ring directly influences the molecule's interaction with its biological target. mdpi.com Consequently, significant research has been dedicated to developing methods that yield the desired (S)-enantiomer with high purity.
Chiral Intermediate Synthesis (e.g., (S)-N-boc-3-hydroxy piperidine)
A key building block for this compound is the chiral intermediate, (S)-N-boc-3-hydroxypiperidine. mdpi.comchemicalbook.com The synthesis of this intermediate is a critical step that often determines the stereochemical outcome of the entire synthesis. Methodologies for its preparation are broadly categorized into chemical resolution and asymmetric synthesis.
Chemical resolution methods typically start with a racemic mixture of 3-hydroxypiperidine, which is then separated using a chiral resolving agent. Common agents include D-pyroglutamic acid or derivatives of tartaric acid and L-camphorsulfonic acid. chemicalbook.comgoogle.com For instance, one method involves the hydrogenation of 3-hydroxypyridine (B118123) to get 3-hydroxypiperidine. This racemic mixture is then resolved by forming a diastereomeric salt with D-pyroglutamic acid in an ethanol (B145695) solution. The desired (S)-3-hydroxypiperidine D-pyroglutamate salt crystallizes out, which is then isolated and reacted with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) under basic conditions to yield (S)-N-Boc-3-hydroxypiperidine. While effective, these resolution methods are often limited by a theoretical maximum yield of 50% for the desired enantiomer and can involve multiple operational steps. chemicalbook.comgoogle.com
Asymmetric synthesis offers a more direct route. For example, the asymmetric reduction of N-Boc-3-piperidone using biocatalytic methods is a prominent strategy. chemicalbook.comchemicalbook.com These enzymatic approaches can achieve high enantiomeric excess (e.e.) and yields, overcoming the inherent limitations of classical resolution. rsc.org
Enzymatic and Bioreduction Approaches in Synthesis
Enzymatic and bioreduction methods have become powerful tools for the stereoselective synthesis of the (S)-N-Boc-3-hydroxypiperidine intermediate. rsc.org These approaches are lauded for their high stereoselectivity, mild reaction conditions, and potential for 100% theoretical yield. rsc.orgrsc.org The core of this strategy is the asymmetric reduction of the prochiral ketone, N-Boc-3-piperidone (NBPO), catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). mdpi.commdpi.com
Researchers have successfully employed various microorganisms and their enzymes for this transformation. For example, a carbonyl reductase from Rhodococcus erythropolis (ReCR) has been shown to have strict (S)-stereoselectivity, catalyzing the irreversible reduction of NBPO to (S)-N-Boc-3-hydroxypiperidine [(S)-NBHP]. mdpi.com This enzyme is active over broad pH and temperature ranges and tolerates organic solvents, which is advantageous for practical applications. mdpi.com Site-directed mutagenesis, such as creating the Y54F variant of ReCR, has further enhanced catalytic efficiency. mdpi.commdpi.com
A significant challenge in these bioreductions is the need for expensive nicotinamide (B372718) coenzymes like NAD(P)H. rsc.orgresearchgate.net To address this, coenzyme regeneration systems are often integrated. A common approach is to co-express the primary reductase with a second enzyme, such as glucose dehydrogenase (GDH), in a host organism like E. coli. rsc.orgmdpi.comresearchgate.net The GDH oxidizes a cheap cosubstrate, like glucose, to regenerate the NADPH cofactor in situ, making the process more economically viable. rsc.org This whole-cell biocatalyst system simplifies the process by eliminating the need for external cofactor addition and enzyme purification. rsc.orgmdpi.com
| Enzyme/System | Source Organism | Substrate Conc. | Conversion (%) | Enantiomeric Excess (e.e. %) | Reference |
|---|---|---|---|---|---|
| Recombinant E. coli (co-expressing TbADH and BsGDH) | Thermoanaerobacter brockii (ADH), Bacillus subtilis (GDH) | 500 mM | 96.2% | >99% | rsc.org |
| ReCR Y54F Variant (whole-cell) | Rhodococcus erythropolis WZ010 | 1.5 M | 95.9% | >99.9% | mdpi.com |
| Recombinant E. coli (co-expressing KRED and GDH) | Not Specified | 100 g·L⁻¹ | >99% | >99% | mdpi.com |
Total Synthesis Strategies of this compound
The total synthesis of this compound typically involves the coupling of two key fragments: the chiral (S)-piperidinyl moiety and the 4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine core. google.comgoogle.com A widely used method for this coupling is the Mitsunobu reaction. google.comgoogle.com
In this approach, the pyrimidine (B1678525) core is reacted with (S)-N-Boc-3-hydroxypiperidine in the presence of reagents like triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). google.com This reaction forms the crucial C-N bond between the pyrazole (B372694) nitrogen and the piperidine ring, with an inversion of stereochemistry at the hydroxyl-bearing carbon. To obtain the final this compound, one would start with (R)-N-Boc-3-hydroxypiperidine.
Following the Mitsunobu coupling, the Boc protecting group on the piperidine nitrogen is removed under acidic conditions. google.com The final step is an acylation reaction where the deprotected secondary amine of the piperidine ring is reacted with acryloyl chloride or a related activated acryloyl species in the presence of a base to form the terminal acrylamide (B121943) group, thus completing the synthesis of Ibrutinib (B1684441). google.comgoogle.com Alternative acylation agents like 1-(1H-imidazol-1-yl)propan-2-en-1-one have also been employed. google.com
Synthesis of Isotopically Labeled this compound for Research Applications
Isotopically labeled versions of Ibrutinib, such as those containing deuterium (B1214612) (²H or D) or carbon-13 (¹³C), are invaluable tools for research, particularly in pharmacokinetic studies, drug metabolism analysis, and as internal standards for quantitative mass spectrometry assays. researchgate.net
The synthesis of these labeled compounds involves incorporating the stable isotope at a specific position within the molecule. Synthetic strategies often aim to introduce the isotopic label late in the synthesis sequence to maximize the incorporation of the expensive labeled starting material into the final product. researchgate.netnih.gov
For the synthesis of [¹³C₆]-Ibrutinib, a reported method introduces the label in the final step via a Suzuki coupling. The strategy involves preparing the necessary boronic acid or ester of the main pyrazolopyrimidine-piperidine structure and then coupling it with a ¹³C-labeled aryl group, such as commercially available [¹³C₆]-bromobenzene, to form the phenoxyphenyl moiety. researchgate.netnih.gov This approach yielded the desired [¹³C₆]-Ibrutinib with a 7% isolated yield calculated from the initial labeled bromobenzene (B47551). researchgate.netnih.gov
Deuterium-labeled Ibrutinib has also been synthesized using various approaches. One method involves using a deuterated piperidine fragment, which can be prepared in multiple steps from a deuterated starting material like N-Boc-pyrrolidine-2-one-d. researchgate.net Other strategies focus on introducing deuterium onto the pyrazolopyrimidine core or the phenoxyphenyl group through H/D exchange reactions or by using deuterated building blocks in coupling reactions. researchgate.net
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact, improve safety, and enhance efficiency. samipubco.com In the context of this compound synthesis, the most significant green advancements have been in the production of the chiral intermediate, (S)-N-Boc-3-hydroxypiperidine. chemicalbook.com
The enzymatic and bioreduction methods discussed previously are prime examples of green chemistry in action. chemicalbook.comrsc.org These biocatalytic approaches offer several advantages over traditional chemical methods:
Milder Reaction Conditions : Biotransformations typically occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption. chemicalbook.com
High Selectivity : Enzymes provide excellent chemo-, regio-, and stereoselectivity, which minimizes the formation of byproducts and simplifies purification. mdpi.com
Reduced Waste : The high efficiency and selectivity lead to higher yields and less waste compared to classical resolutions that discard up to 50% of the material. chemicalbook.comgoogle.com
Use of Renewable Resources : These methods can utilize renewable starting materials and biocatalysts, moving away from reliance on petrochemicals and heavy metal catalysts. samipubco.com
The development of whole-cell biocatalysts that regenerate their own cofactors using simple sugars like glucose further enhances the green credentials of the synthesis by improving atom economy and reducing the cost and waste associated with stoichiometric reagents. rsc.orgmdpi.com These biocatalytic routes represent a more sustainable and efficient alternative for producing key chiral intermediates required for the synthesis of this compound. chemicalbook.com
Molecular Mechanism of Action of S Ibrutinib
Covalent Binding to Cysteine Residue (Cys481) of BTK
The cornerstone of (S)-ibrutinib's mechanism is its ability to form a covalent bond with a specific cysteine residue, Cys481, located within the ATP-binding domain of BTK. nih.govmdpi.complos.org This interaction is highly specific and leads to the irreversible inactivation of the kinase. frontiersin.orgacs.org
This compound functions as a potent, covalent inhibitor of BTK. nih.gov It achieves this by forming a stable covalent bond with the thiol group of the cysteine residue at position 481 (Cys481) in the BTK active site. jianglab.cnoncotarget.com This covalent modification effectively blocks the enzymatic activity of BTK, rendering it inactive. acs.orgosti.gov The irreversible nature of this binding ensures sustained inhibition of BTK, which is a key factor in its therapeutic efficacy. plos.org The formation of this bond prevents the phosphorylation of downstream substrates, thereby blocking signal transduction from the B-cell receptor. jianglab.cn
The precise mechanism of the covalent bond formation between this compound and Cys481 has been elucidated through computational studies using combined quantum mechanics/molecular mechanics (QM/MM) simulations. rsc.orgnih.gov These calculations have been instrumental in understanding the reaction pathway in the absence of a clear catalytic base residue within the BTK active site to deprotonate the cysteine thiol. rsc.orgnih.gov
QM/MM simulations have revealed that the most energetically favorable pathway involves a direct proton transfer from the Cys481 thiol to the acrylamide (B121943) warhead of ibrutinib (B1684441). rsc.orgnih.gov This is followed by the formation of the covalent bond, leading to an enol intermediate. The final and rate-limiting step is a keto-enol tautomerization to form the stable, inactivated BTK-ibrutinib complex. rsc.org The calculated energy barrier for this tautomerization is approximately 10.5 kcal/mol. rsc.orgnih.gov These computational insights provide a detailed, step-by-step understanding of the covalent inactivation mechanism. rsc.org
| Mechanistic Step | Description | Energy Barrier (ΔG‡) |
| Proton Transfer | Direct transfer of a proton from the thiol group of Cys481 to the acrylamide carbonyl oxygen of ibrutinib. | 3.1 kcal/mol rsc.org |
| S-C Bond Formation | Nucleophilic attack of the thiolate on the acrylamide, forming an enol intermediate. | 2.6 kcal/mol rsc.org |
| Tautomerization | Rate-determining, solvent-assisted conversion of the enol to the final keto form of the covalently bound complex. | 10.5 kcal/mol rsc.org |
Irreversible Inactivation Mechanism
Disruption of B-cell Receptor (BCR) Signaling Pathway Components
By irreversibly inhibiting BTK, this compound effectively disrupts the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. nih.govdovepress.comvaluebasedcancer.commdpi.com This disruption has cascading effects on downstream signaling molecules and pathways.
BTK activation normally leads to the phosphorylation and activation of downstream substrates, a critical step in propagating the BCR signal. mdpi.com One of the key substrates of BTK is phospholipase C-gamma (PLC-γ). nih.govrndsystems.com this compound's inhibition of BTK prevents the phosphorylation of PLC-γ. jianglab.cnrndsystems.com This blockade of PLC-γ phosphorylation is a direct consequence of BTK inactivation and serves as a key indicator of ibrutinib's target engagement. patsnap.com The inhibition of PLC-γ phosphorylation disrupts the generation of second messengers that are vital for calcium signaling and the activation of further downstream pathways. mdpi.com
The disruption of BTK and PLC-γ activity by this compound has significant downstream consequences for major cell survival and proliferation pathways, including the PI3K/Akt and NF-κB pathways. mdpi.comrndsystems.com The BCR signaling cascade is interconnected with these pathways, and their dysregulation is a hallmark of many B-cell malignancies. pnas.org
Constitutive activation of the PI3K/Akt/mTOR signaling pathway is a known mechanism of resistance to ibrutinib. mdpi.com While ibrutinib primarily targets BTK, its downstream effects can modulate PI3K/Akt signaling. mdpi.comashpublications.org In some contexts, inhibition of the PI3K pathway has been shown to be synergistic with ibrutinib in overcoming resistance. mdpi.com Furthermore, BTK is involved in activating the NF-κB pathway, a critical regulator of genes involved in inflammation, cell survival, and proliferation. nih.gov By inhibiting BTK, this compound leads to the downregulation of NF-κB activation, contributing to its anti-cancer effects. ashpublications.orgnih.gov However, in certain cancer models, the activation of non-canonical NF-κB pathways has been identified as a mechanism to bypass BTK inhibition. mdpi.com
Inhibition of Downstream Substrate Phosphorylation (e.g., PLC-γ)
Modulation of Other Kinase Targets and Associated Signaling Pathways
While this compound is a potent inhibitor of BTK, it is not entirely specific and can inhibit other kinases, particularly those that have a homologous cysteine residue in their active site. nih.govmdpi.comfrontiersin.org This off-target activity contributes to both its therapeutic effects and its side-effect profile.
This compound has been shown to inhibit other members of the Tec family of kinases, such as Interleukin-2-inducible T-cell kinase (ITK). frontiersin.orgashpublications.orgnih.gov The inhibition of ITK can modulate T-cell responses, which may contribute to ibrutinib's immunomodulatory effects. frontiersin.orgaacrjournals.org Additionally, this compound can inhibit members of the epidermal growth factor receptor (EGFR) family, which is thought to be associated with some of its dermatological side effects. mdpi.comashpublications.org Other kinases that can be inhibited by ibrutinib include BMX, TEC, and Janus kinase 3 (JAK3). mdpi.comnih.gov The inhibition of these alternative kinases and their associated signaling pathways broadens the mechanistic scope of this compound beyond the direct effects on B-cell malignancies. rndsystems.comnih.gov
| Kinase Target | Family | Significance of Inhibition |
| Bruton's tyrosine kinase (BTK) | Tec | Primary target; disrupts BCR signaling in B-cells. nih.govrndsystems.com |
| Interleukin-2-inducible T-cell kinase (ITK) | Tec | Modulates T-cell signaling and immune responses. frontiersin.orgnih.gov |
| Tyrosine-protein kinase (TEC) | Tec | Contributes to platelet dysfunction and bleeding risk. ashpublications.orgfrontiersin.org |
| Epidermal growth factor receptor (EGFR) | EGFR | Associated with dermatological adverse effects. mdpi.comashpublications.org |
| BMX kinase | Tec | Potential role in sensitizing cancer cells to other therapies. nih.gov |
| Janus kinase 3 (JAK3) | JAK | Potential immunomodulatory effects. mdpi.com |
ITK (Inducible T-cell Kinase) Inhibition and T-cell Modulation
This compound is a potent and irreversible inhibitor of Inducible T-cell Kinase (ITK), a member of the TEC kinase family that shares significant structural homology with BTK. nih.govresearchgate.net ITK plays a crucial role in T-cell receptor (TCR) signaling, particularly in the differentiation and function of T-helper 2 (Th2) cells. nih.govfrontiersin.org
By covalently binding to a cysteine residue (Cys442) in the ITK active site, ibrutinib effectively blocks its kinase activity. nih.gov This inhibition leads to a dose-dependent decrease in ITK autophosphorylation and downstream signaling events, including the inactivation of NF-κB, JunB, and NFAT pathways in T-cells. nih.gov
The inhibition of ITK by this compound has a significant immunomodulatory effect, creating a selective pressure that shifts the T-cell balance from a Th2-dominant to a Th1-dominant response. nih.govresearchgate.net Th1 cells are critical for cell-mediated immunity and antitumor responses. nih.gov This modulation of T-cell function is thought to contribute to the therapeutic efficacy of ibrutinib, potentially enhancing anti-tumor immunity. aacrjournals.orgpnas.org In preclinical models, this ITK-mediated effect has been shown to improve T-cell function and promote the reconstitution of adaptive immunity. frontiersin.org
TEC Kinase Family Inhibition
This compound exhibits inhibitory activity against several members of the TEC kinase family, not limited to BTK and ITK. biorxiv.orgacs.orgbiorxiv.org This family of non-receptor tyrosine kinases plays a crucial role in the signaling pathways of various hematopoietic cells. biorxiv.orgd-nb.info Other TEC family kinases inhibited by ibrutinib include Tyrosine kinase expressed in hepatocellular carcinoma (TEC), Bone marrow-expressed kinase (BMX), and T-cell-expressed kinase (TXK/RLK). biorxiv.orgacs.orgbiorxiv.org
The inhibition of these kinases is also achieved through covalent binding to a conserved cysteine residue within their active sites. biorxiv.orgfrontiersin.org The extent of inhibition varies among the different TEC family members. For instance, while ibrutinib potently inhibits BTK, its inhibitory concentration for TEC is reported to be higher. frontiersin.org The simultaneous inhibition of both BTK and TEC in platelets has been associated with an increased risk of bleeding. frontiersin.orgnih.gov
EGFR/ErbB Family Kinase Interactions
This compound has been shown to interact with and inhibit members of the Epidermal Growth Factor Receptor (EGFR/ErbB) family of receptor tyrosine kinases. aacrjournals.orgmdpi.com This family, which includes EGFR (ErbB1), HER2 (ErbB2), and ErbB4, is frequently dysregulated in various solid tumors. aacrjournals.orgmdpi.com
Similar to its interaction with TEC kinases, ibrutinib can form a covalent bond with a conserved cysteine residue (e.g., Cys797 in EGFR) in the active site of these kinases. mdpi.comnih.gov This leads to irreversible inhibition of their kinase activity. aacrjournals.orgnih.gov Preclinical studies have demonstrated that ibrutinib can inhibit the growth of cancer cell lines that are dependent on HER2 signaling, with potency comparable to or greater than other known EGFR/HER2 inhibitors. aacrjournals.orgmdpi.com
The inhibition of EGFR and HER2 by ibrutinib leads to the downregulation of their phosphorylation and the subsequent inactivation of downstream signaling pathways, such as the AKT and ERK pathways, which are crucial for cell growth and survival. aacrjournals.org However, the efficiency of this irreversible binding to EGFR may be less than that of dedicated EGFR inhibitors, suggesting that sustained drug concentrations might be necessary for maximal efficacy against EGFR-driven cancers. nih.gov
Other Off-Target Kinase Binding and Selectivity Profiling
Beyond the TEC and EGFR families, this compound exhibits a broader off-target kinase binding profile, interacting with a number of other kinases that possess a homologous cysteine residue in their active site. acs.orgnih.gov Kinome scanning and other profiling technologies have identified several additional targets of ibrutinib. biorxiv.orgashpublications.orgresearchgate.netplos.org
These off-target kinases include, but are not limited to, Janus kinase 3 (JAK3), B-lymphocyte kinase (BLK), and C-terminal Src kinase (CSK). acs.orgnih.govkarger.comtandfonline.com The inhibition of these kinases can contribute to both the therapeutic effects and the adverse event profile of ibrutinib. For example, the off-target inhibition of CSK has been implicated in the development of atrial fibrillation. karger.comtandfonline.comfrontiersin.org
The selectivity of ibrutinib is a critical aspect of its pharmacological profile. While it is a potent BTK inhibitor, its off-target activities distinguish it from more selective, second-generation BTK inhibitors. acs.orgnih.govnih.gov The broad selectivity profile of ibrutinib, while contributing to certain side effects, may also offer therapeutic advantages in some contexts by modulating multiple signaling pathways simultaneously. acs.org
Table 1: Kinase Inhibition Profile of Ibrutinib
| Kinase Family | Specific Kinase | Mechanism of Inhibition | Reference |
|---|---|---|---|
| TEC Family | BTK (Bruton's tyrosine kinase) | Covalent binding to Cys481 | wikipedia.orgnih.gov |
| ITK (Inducible T-cell Kinase) | Covalent binding to Cys442 | nih.gov | |
| TEC (Tyrosine kinase expressed in hepatocellular carcinoma) | Covalent binding to conserved cysteine | frontiersin.orgnih.gov | |
| BMX (Bone marrow-expressed kinase) | Covalent binding to conserved cysteine | biorxiv.orgacs.org | |
| TXK/RLK (T-cell-expressed kinase) | Covalent binding to conserved cysteine | biorxiv.orgacs.org | |
| EGFR/ErbB Family | EGFR (Epidermal Growth Factor Receptor) | Covalent binding to Cys797 | aacrjournals.orgnih.gov |
| HER2 (ErbB2) | Covalent binding to conserved cysteine | aacrjournals.orgmdpi.com | |
| ErbB4 | Covalent binding to conserved cysteine | mdpi.com | |
| Other Kinases | JAK3 (Janus kinase 3) | Off-target binding | acs.org |
| BLK (B-lymphocyte kinase) | Off-target binding | acs.orgnih.gov | |
| CSK (C-terminal Src kinase) | Off-target binding | karger.comtandfonline.com |
Impact on Cellular Processes in Preclinical Models
The molecular interactions of this compound translate into significant effects on various cellular processes, particularly in malignant B-cells. Preclinical studies have extensively documented its ability to induce apoptosis and inhibit cell proliferation. wikipedia.orgnih.govashpublications.org
Apoptosis Induction in Malignant B-cells
This compound has been shown to induce apoptosis, or programmed cell death, in a variety of malignant B-cell lines and primary tumor cells. wikipedia.orgnih.govashpublications.org This pro-apoptotic effect is a direct consequence of the inhibition of BTK and the subsequent disruption of the BCR signaling pathway, which is crucial for the survival of these malignant cells. wikipedia.orgmdpi.com
The inhibition of BTK leads to the downregulation of several anti-apoptotic proteins, including B-cell lymphoma 2 (Bcl-2), B-cell lymphoma-extra large (Bcl-xL), and myeloid cell leukemia 1 (Mcl-1). d-nb.infonih.gov The reduction in these survival factors culminates in the activation of caspases, the key executioners of apoptosis. d-nb.infonih.gov Specifically, a caspase-3 dependent apoptotic pathway has been demonstrated in chronic lymphocytic leukemia (CLL) cells treated with ibrutinib. d-nb.info
Furthermore, ibrutinib's inhibition of the NF-κB pathway, a downstream effector of BCR signaling, also contributes to its pro-apoptotic activity. nih.gov By preventing the nuclear translocation of the p65 subunit of NF-κB, ibrutinib leads to the decreased expression of anti-apoptotic proteins regulated by this transcription factor. nih.gov
Inhibition of Cell Proliferation
In addition to inducing apoptosis, this compound effectively inhibits the proliferation of malignant B-cells. wikipedia.orgnih.govashpublications.org This anti-proliferative effect is observed in a concentration- and time-dependent manner in various B-cell malignancy models. d-nb.inforesearchgate.net
The primary mechanism behind the inhibition of cell proliferation is the blockade of the BCR signaling cascade. wikipedia.org This pathway, when chronically active in B-cell malignancies, drives uncontrolled cell division. mdpi.com By inhibiting BTK, ibrutinib effectively shuts down this pro-proliferative signaling. wikipedia.org
Preclinical studies have shown that ibrutinib can arrest the cell cycle, often at the G1 phase, preventing cells from progressing to the DNA synthesis (S) phase. aacrjournals.org This cell cycle arrest, coupled with the induction of apoptosis, leads to a significant reduction in the growth of B-cell tumors in xenograft models. ashpublications.org The anti-proliferative effects of ibrutinib have been demonstrated in various B-cell malignancies, including mantle cell lymphoma, chronic lymphocytic leukemia, and Burkitt lymphoma. d-nb.infoashpublications.orgresearchgate.net
Table 2: Preclinical Effects of this compound on Cellular Processes
| Cellular Process | Cell Type | Key Findings | Reference |
|---|---|---|---|
| Apoptosis Induction | Malignant B-cells | Downregulation of Bcl-2, Bcl-xL, and Mcl-1; Caspase-3 dependent | d-nb.infonih.gov |
| Chronic Lymphocytic Leukemia (CLL) cells | Inhibition of NF-κB pathway, leading to decreased anti-apoptotic proteins | nih.gov | |
| Prostate cancer cells | Induction of apoptosis | mdpi.com | |
| Inhibition of Cell Proliferation | Malignant B-cells | Concentration- and time-dependent inhibition | d-nb.inforesearchgate.net |
| B-cell lymphoma cell lines | Cell cycle arrest and inhibition of tumor growth in xenograft models | ashpublications.org | |
| Non-small cell lung cancer (NSCLC) cells | Antiproliferative activity | researchgate.netnih.gov | |
| HER2-amplified breast cancer cells | G1 cell cycle arrest | aacrjournals.org |
Modulation of Cell Migration and Homing
This compound significantly impacts the migration and homing of both malignant and non-malignant cells by disrupting key signaling pathways involved in cell trafficking. frontiersin.orgnih.gov This disruption is a central part of its mechanism of action, leading to the mobilization of cancerous B-cells from protective tissue microenvironments, such as lymph nodes and bone marrow, into the peripheral blood. lymphomahub.comresearchgate.netwikipedia.org This phenomenon is observed clinically as a transient lymphocytosis shortly after treatment initiation, which is associated with a rapid reduction in tumor burden in tissues. oncotarget.comaacrjournals.org
The mechanism underlying this effect involves the inhibition of Bruton's tyrosine kinase (BTK), which is a critical mediator of signaling from chemokine receptors, particularly CXCR4 and CXCR5. frontiersin.orgnih.govtandfonline.com These receptors and their corresponding chemokines, CXCL12 (also known as SDF-1) and CXCL13, are pivotal for B-cell chemotaxis, migration, and retention in lymphoid organs. frontiersin.orgnih.govresearchgate.net By inhibiting BTK, this compound impairs the cells' ability to respond to these chemokine gradients. nih.govwikipedia.org It has been shown to inhibit the migration of chronic lymphocytic leukemia (CLL) cells and mantle cell lymphoma (MCL) cell lines induced by CXCL12 and CXCL13. nih.govaacrjournals.org
Furthermore, this compound's effect extends to the production of chemokines. In co-culture models, it significantly inhibited the production of chemokines CCL3, CCL4, CCL22, and CXCL13 by 50-70%. aacrjournals.org Similarly, it efficiently suppresses the secretion of CXCL12, CXCL13, and CCL19 by macrophages. oncotarget.com This reduction in chemokine secretion from cells within the tumor microenvironment further disrupts the signaling network that retains malignant cells. oncotarget.com
This compound also modulates the expression and function of adhesion molecules. It has been found to inhibit B-cell receptor (BCR)- and chemokine-induced adhesion of MCL cells. aacrjournals.org In myeloid-derived suppressor cells (MDSCs), this compound was shown to significantly reduce the expression of the adhesion molecules CD49D and CD11a, which are known to be important for myeloid cell migration. nih.gov In acute myeloid leukemia (AML), this compound was also found to inhibit the adhesion of AML cells to bone marrow stroma. ashpublications.orgasco.org In precursor B-cell acute lymphoblastic leukemia (B-ALL), the compound inhibited cell migration toward CXCL12 and beneath marrow stromal cells. ashpublications.org
Table 1: Effects of this compound on Cell Migration and Homing
| Cell Type | Finding | Effect of this compound | Reference |
|---|---|---|---|
| Mantle Cell Lymphoma (MCL) | Chemokine Production | Inhibited production of CCL3, CCL4, CCL22, TARC, and CXCL13 by 50-70% | aacrjournals.org |
| Mantle Cell Lymphoma (MCL) | Cell Homing (in vivo) | Inhibited homing of MCL cells into lymphoid tissues by 70% | aacrjournals.org |
| Myeloid-Derived Suppressor Cells (MDSCs) | Migration | Inhibited migration in response to CXCL12 (SDF-1) | nih.gov |
| Myeloid-Derived Suppressor Cells (MDSCs) | Adhesion Molecule Expression | Significantly reduced expression of CD49D and CD11a | nih.gov |
| Macrophages (THP-1 differentiated) | Chemokine Secretion | Efficiently downregulated secretion of CXCL12, CXCL13, and CCL19 | oncotarget.com |
| Precursor B-cell ALL (REH cells) | Chemotaxis toward CXCL12 | Reduced from 71.8% to 46.5% | ashpublications.org |
Effects on Autophagy and Adhesion in Myeloid Cells
This compound exerts distinct effects on the fundamental cellular processes of autophagy and adhesion within myeloid cell populations, including monocytes, macrophages, and myeloid-derived suppressor cells (MDSCs). frontiersin.orgnih.gov
BTK plays a regulatory role in adhesion and autophagy in monocytes and macrophages. frontiersin.org this compound has been demonstrated to inhibit the α4β1 integrin-mediated adhesion of macrophages to VCAM-1. frontiersin.org This action can disrupt the supportive interactions between macrophages and malignant CLL cells within the bone marrow microenvironment. frontiersin.org In acute myeloid leukemia (AML), this compound has been shown to inhibit the adhesion of AML cells to bone marrow stroma, potentially by mobilizing them from the protective niche. ashpublications.orgasco.org
The compound's influence on autophagy, a cellular process for degrading and recycling cellular components, has also been documented. In some contexts, this compound activates autophagy. For instance, in macrophages infected with Mycobacterium tuberculosis, this compound was found to activate autophagy by inhibiting the BTK/Akt/mTOR pathway, which contributed to the inhibition of bacterial growth. frontiersin.org Similarly, in a diabetic mouse model of cerebral ischemia/reperfusion injury, this compound was shown to improve autophagy. researchgate.net
Conversely, in other settings, this compound can suppress autophagy. In FLT3-mutated AML, autophagy was identified as a resistance mechanism mediated by the bone marrow microenvironment, which involves the activation of BTK. haematologica.org The use of this compound suppressed this protective autophagy and sensitized AML cells to apoptosis by inhibiting the phospho-BTK and its downstream signaling pathways. haematologica.org This suggests that this compound's effect on autophagy in myeloid cells can be context-dependent, either promoting it to fight infection or inhibiting it to overcome cancer resistance. frontiersin.orghaematologica.org
Table 2: Effects of this compound on Myeloid Cell Functions
| Cell Type | Process Affected | Key Finding | Reference |
|---|---|---|---|
| Macrophages | Adhesion | Inhibits α4β1 integrin-mediated adhesion to VCAM-1 | frontiersin.org |
| Macrophages | Autophagy | Activates autophagy via inhibition of the BTK/Akt/mTOR pathway in the context of Mtb infection | frontiersin.org |
| Acute Myeloid Leukemia (AML) Cells | Adhesion | Inhibits adhesion to bone marrow stroma | ashpublications.orgasco.org |
| Acute Myeloid Leukemia (AML) Cells | Autophagy | Suppresses protective autophagy, sensitizing cells to apoptosis | haematologica.org |
| Myeloid-Derived Suppressor Cells (MDSCs) | Adhesion Molecule Expression | Reduces expression of CD49D and CD11a | nih.gov |
Structure Activity Relationship Sar and Analog Design
Key Structural Features for BTK Binding and Covalent Inhibition
(S)-Ibrutinib is a first-in-class, potent, and irreversible inhibitor of Bruton's tyrosine kinase (BTK). rsc.org Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of the BTK enzyme. rsc.orgfrontiersin.org This irreversible interaction is a cornerstone of its high potency.
The key structural components of this compound responsible for its binding and inhibitory activity are:
The Acrylamide (B121943) Moiety: This electrophilic group acts as a Michael acceptor, reacting with the thiol group of Cys481 to form a stable covalent bond. rsc.org The reactivity of the acrylamide is crucial for the irreversible inhibition. The mechanism involves a direct proton transfer from Cys481 to the acrylamide warhead, followed by covalent bond formation. rsc.org
The Pyrazolopyrimidine Core: This heterocyclic scaffold occupies the adenine-binding region of the ATP pocket and forms crucial hydrogen bonds with the hinge region residues of the kinase, such as E475 and M477. frontiersin.orgsci-hub.se
The Piperidine (B6355638) Ring: This linker connects the pyrazolopyrimidine core to the reactive acrylamide moiety and its specific stereochemistry is important for optimal positioning of the warhead for the covalent reaction. mdpi.com
The binding of ibrutinib (B1684441) to the BTK kinase active site induces a conformational change, shifting the full-length BTK towards an open, active conformation. nih.govelifesciences.org This is in contrast to its inhibition of the kinase activity itself.
Design and Synthesis of Novel this compound Analogues
The clinical success of this compound spurred extensive research into the design and synthesis of novel analogues with improved properties, such as enhanced selectivity and the ability to overcome resistance.
The acrylamide "warhead" is a key functional group, but it can also contribute to off-target effects by reacting with other kinases that have a similar cysteine residue. osti.gov To address this, researchers have explored various modifications:
Replacement of the Acrylamide Group: Studies have investigated replacing the acrylamide with other electrophilic groups. For instance, the 2-sulfonylpyrimidine motif has been shown to be an effective replacement, leading to derivatives with potent BTK inhibition and improved kinome selectivity. acs.org
Tunable Covalent Inhibitors: The concept of "tunable" covalent inhibitors has emerged, where the reactivity of the electrophile is modulated. For example, incorporating a cyanoacrylamide group can create a reversible covalent interaction, offering a balance between potency and reduced off-target potential. nih.gov
PROTACs: Another strategy involves creating Proteolysis Targeting Chimeras (PROTACs) by linking a non-covalent ibrutinib analogue (lacking the acrylamide) to a ligand for an E3 ubiquitin ligase, leading to the degradation of the BTK protein. explorationpub.comnih.gov
A novel series of N,9-diphenyl-9H-purin-2-amine derivatives incorporating the acrylamide moiety were synthesized. One of the most potent analogues demonstrated comparable BTK inhibition to ibrutinib. ekb.eg
Modifications to the core scaffold and the piperidine linker have also been a major focus of analog design.
Pyrazolopyrimidine Scaffold: The pyrazolo[3,4-d]pyrimidine core is a well-studied scaffold for kinase inhibitors. mdpi.comnih.gov Researchers have synthesized numerous derivatives by substituting different groups at various positions of this core to improve potency and selectivity. For example, replacing the phenyl ring of ibrutinib with smaller alkyl groups like propanyl, allyl, or propynyl (B12738560) resulted in compounds with moderate to high potency against BTK. sci-hub.se The introduction of a sulfone group into the phenyl moiety at the C-3 position of the pyrazole (B372694) nucleus has also yielded potent inhibitors. mdpi.comnih.gov
Piperidine Ring Modifications: The piperidine linker plays a crucial role in orienting the acrylamide warhead. SAR studies on fenebrutinib, a non-covalent inhibitor, showed that introducing a 2-(S)-methyl substituent on a piperazine (B1678402) ring resulted in an optimal profile. mdpi.com For pyrazolopyrimidine derivatives, introducing polar groups at the 4-position of the piperidine ring was found to enhance activity against glioblastoma cells. rsc.org
A series of novel ibrutinib analogues were synthesized where modifications to the piperidine and other parts of the molecule led to a compound, YL7, with significantly improved antiproliferative activity against B16 melanoma cells compared to ibrutinib. nih.gov
A significant challenge with this compound is its off-target activity against other kinases, which can lead to unwanted side effects. hematologyandoncology.net Structural modifications have been shown to have a profound impact on kinase selectivity.
Conformational Control: By adding methyl groups ortho to the aryl-aryl axis of ibrutinib, researchers were able to create analogues with shifted dihedral conformations. acs.org This pre-organization of the molecule into a conformation that is more favorable for binding to BTK led to a significant increase in kinase selectivity. acs.org For example, an analogue with two ortho-methyl groups, compound 3 , showed a marked improvement in selectivity compared to ibrutinib. acs.org
| Kinase | Ibrutinib (% Inhibition at 1 µM) | Analogue 2 (% Inhibition at 1 µM) | Analogue 3 (% Inhibition at 1 µM) |
|---|---|---|---|
| BTK | >90 | >90 | >90 |
| BLK | >90 | >90 | >90 |
| TEC | >90 | >90 | >90 |
| ITK | >90 | >90 | <50 |
| EGFR | >90 | >90 | <50 |
This table is based on data presented in the referenced literature and is for illustrative purposes. acs.org
Second-Generation Inhibitors: Second-generation covalent inhibitors like acalabrutinib (B560132) and zanubrutinib (B611923) were designed for greater selectivity. hematologyandoncology.netnih.gov Acalabrutinib, for instance, has a butynamide reactive group and shows less inhibition of kinases like EGFR and ITK. frontiersin.org Zanubrutinib was designed using structure-activity relationship studies to have enhanced selectivity over other kinases. nih.gov
| Kinase | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |
|---|---|---|---|
| BTK | 1.5 | 5.1 | 0.5 |
| TEC | <20 | Less active than Ibrutinib | Less active than Ibrutinib |
| ITK | <20 | Inactive | Less active than Ibrutinib |
| EGFR | <20 | Inactive | Less active than Ibrutinib |
| JAK3 | <20 | Inactive | Less active than Ibrutinib |
This table compiles data from multiple sources for comparative purposes. nih.govexplorationpub.com
Piperidinyl and Pyrazolopyrimidine Modifications
Structure-Based Drug Design (SBDD) Principles in Ibrutinib Research
Structure-based drug design (SBDD) has been a pivotal tool in the development of ibrutinib and its analogues. nih.gov By utilizing the three-dimensional structural information of the BTK kinase domain, researchers can rationally design inhibitors with improved potency and selectivity.
Co-crystal Structures: High-resolution co-crystal structures of BTK in complex with inhibitors like ibrutinib and zanubrutinib have provided invaluable insights into the key interactions within the active site. mdpi.comnih.gov These structures reveal the precise binding modes and allow for the identification of pockets that can be exploited for designing more selective compounds.
Computational Modeling: Molecular docking and molecular dynamics simulations are used to predict the binding affinities and conformations of new potential inhibitors. mdpi.com This in silico approach allows for the screening of large virtual libraries of compounds, prioritizing those with the highest potential for synthesis and biological testing. For example, molecular docking studies have been used to explain the binding mode of ibrutinib to other targets like VEGFR2. qucosa.denih.gov
Fragment-Based Drug Design: This approach involves identifying small chemical fragments that bind to the target protein and then growing or linking them to create a more potent lead compound. This strategy was used in the discovery of TAK-020, a potent BTK inhibitor. nih.gov
Preclinical Pharmacological Investigations of S Ibrutinib
In Vitro Cellular Studies
In vitro research provides a foundational understanding of a compound's activity at the cellular and molecular level. Studies involving (S)-ibrutinib have focused on its ability to inhibit target kinases, its impact on crucial signaling pathways, and its effects on cell fate processes like apoptosis and proliferation.
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. In cell-free kinase assays, (R)-ibrutinib is a potent and irreversible inhibitor of BTK with an IC50 of 0.5 nM. nih.gov It achieves this by covalently binding to the Cys-481 residue in the active site of BTK. nih.gov In contrast, studies comparing the enantiomers have shown that this compound is significantly less potent. The activity of this compound against BTK is reported to be more than 100-fold weaker than its (R)-counterpart. This dramatic difference in inhibitory activity underscores the high degree of stereospecificity required for effective binding to the BTK active site.
In cellular assays, (R)-ibrutinib effectively inhibits the B-cell receptor (BCR) signaling pathway. For instance, in the DOHH2 cell line, (R)-ibrutinib inhibits the autophosphorylation of BTK with an IC50 of 11 nM. selleckchem.com While specific IC50 values for this compound in the same cell lines are not as extensively published, its vastly reduced potency in biochemical assays suggests its cellular effects on BTK inhibition are minimal at concentrations where (R)-ibrutinib is highly active.
B-cell receptor (BCR) signaling is a critical pathway for the survival and proliferation of many B-cell malignancies. frontiersin.org Inhibition of this pathway is the primary mechanism of action for (R)-ibrutinib. Upon activation, the BCR pathway leads to the phosphorylation and activation of downstream effectors, including Phospholipase C gamma 2 (PLCγ2) and Extracellular signal-regulated kinase (ERK). selleckchem.com
Preclinical studies demonstrate that (R)-ibrutinib potently inhibits the phosphorylation of these downstream targets. selleckchem.comashpublications.org In the DOHH2 cell line, (R)-ibrutinib was shown to inhibit the phosphorylation of PLCγ and ERK with IC50 values of 29 nM and 13 nM, respectively. selleckchem.com Given the significantly lower potency of this compound against the primary target, BTK, its effects on downstream BCR signaling events are consequently negligible in comparison. The inability of this compound to effectively block BTK activation means that the signal transduction cascade to PLCγ2 and ERK remains largely intact in its presence, highlighting the stereoselectivity of this therapeutic action.
By effectively blocking pro-survival BCR signaling, (R)-ibrutinib can induce apoptosis (programmed cell death) and inhibit proliferation in malignant B-cells. ashpublications.orgoncotarget.com Studies have shown that (R)-ibrutinib treatment leads to the activation of the caspase pathway, a key component of the apoptotic machinery. selleckchem.commdpi.com In chronic lymphocytic leukemia (CLL) cells, (R)-ibrutinib induces cell death in a time- and dose-dependent manner and reduces the expression of proliferation markers like Ki67. selleckchem.comashpublications.org
Furthermore, treatment with (R)-ibrutinib can cause cell cycle arrest, typically in the G0/G1 phase, which prevents cells from entering the S phase (DNA synthesis), thereby halting proliferation. oncotarget.com In melanoma cell lines, (R)-ibrutinib has been shown to have an antiproliferative effect and induce apoptosis through the impairment of mitochondrial membrane potential and increased expression of pro-apoptotic factors like BAX and BAK. mdpi.com Due to its weak target inhibition, this compound does not demonstrate these significant pro-apoptotic or anti-proliferative effects at comparable concentrations.
Pre-B-cell receptor (pre-BCR) signaling is crucial for the development of B-cell acute lymphoblastic leukemia (B-ALL). nih.govashpublications.org Research has explored the efficacy of BTK inhibitors in this context. Studies using preclinical models of pre-BCR+ ALL found that the cells were highly sensitive to (R)-ibrutinib at therapeutically relevant concentrations. nih.govnih.gov
(R)-Ibrutinib was shown to disrupt both autonomous and induced pre-BCR signaling, leading to the deactivation of the critical PI3K/Akt survival pathway. nih.govnih.gov It also modulated the expression of key pre-BCR regulators and inhibited the migration of ALL cells. nih.govnih.gov CRISPR-Cas9 gene editing has identified both BTK and B lymphocyte kinase (BLK) as important targets of (R)-ibrutinib in this leukemia subtype. nih.govnih.gov The profound difference in potency between the enantiomers implies that this compound would not achieve the necessary inhibition of BTK and BLK to be effective in these models.
Evaluation of Apoptosis and Proliferation Markers
In Vivo Animal Model Studies
In vivo studies are essential to confirm whether the cellular effects observed in vitro translate to a therapeutic effect in a living organism.
Mouse models are instrumental in evaluating the systemic effects of a drug. In xenograft mouse models of pre-BCR+ ALL, treatment with (R)-ibrutinib significantly prolonged survival. nih.govnih.gov This in vivo efficacy is a direct result of its ability to inhibit target pathways, as seen in the cellular studies. Similarly, in mouse models of chronic lymphocytic leukemia (CLL), (R)-ibrutinib effectively inhibits the growth of malignant B-cells and blocks survival signals from the microenvironment. ashpublications.orgnih.gov
Studies in mouse models of graft-versus-host disease also demonstrated that (R)-ibrutinib could significantly alleviate the condition by impairing B-cell and T-cell function. plos.org In mouse models of acute lung injury, (R)-ibrutinib showed protective effects by suppressing BTK, FLT3, and EGFR-related signaling pathways. mdpi.com The lack of potent activity of this compound at the molecular level means it does not produce these therapeutic outcomes in animal models. Its use in such studies is primarily as a negative control to confirm that the observed effects of the racemate or the (R)-enantiomer are due to specific, stereoselective target inhibition.
Impact on Lymphocyte Trafficking and Microenvironment Interactions
This compound, a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), significantly disrupts the trafficking and homing of malignant B-cells, a crucial aspect of its therapeutic effect. frontiersin.orgresearchgate.net BTK is a key signaling molecule involved in the B-cell receptor (BCR) and chemokine receptor pathways that regulate B-cell adhesion, migration, and survival within supportive tissue microenvironments like lymph nodes and bone marrow. frontiersin.orgvaluebasedcancer.com
Preclinical studies have demonstrated that this compound inhibits the adhesion and migration of malignant B-cells, preventing them from lodging in protective niches that promote their proliferation and survival. researchgate.netvaluebasedcancer.com This disruption of microenvironment interactions is a primary mechanism of action. mdpi.com Specifically, this compound has been shown to inhibit chemotaxis towards CXCL12 and CXCL13, chemokines that are critical for B-cell trafficking. nih.gov It also interferes with integrin-mediated adhesion. nih.gov
A notable consequence of this disruption is treatment-related lymphocytosis, where a transient increase in peripheral blood lymphocytes is observed shortly after initiating therapy. nih.govimbruvicahcp.com This phenomenon is understood to be the result of malignant B-cells being mobilized from the lymph nodes and other tissue compartments into the bloodstream. nih.govimbruvicahcp.com The extent of this lymphocytosis can vary among individuals. haematologica.org
In vitro studies have further elucidated the effects of this compound on lymphocyte behavior. It has been shown to impair the basal motility and chemokine-driven directional migration of chronic lymphocytic leukemia (CLL) cells. haematologica.org This is achieved by reducing the cells' migratory capacity. haematologica.org Furthermore, this compound can disrupt the immunological synapse assembly, a critical process for B-cell activation. haematologica.org The expression of homing receptors on both CLL cells and T-cells is also altered during treatment with this compound. haematologica.org For instance, a consistent reduction in CXCR3 expression on CLL cells has been observed. nih.gov
This compound's impact extends beyond B-cells. It can also affect other immune cells within the microenvironment. For example, it has been shown to inhibit α4β1 integrin-mediated adhesion of macrophages to VCAM1, potentially disrupting the supportive interactions between macrophages and CLL cells. frontiersin.org
| Parameter | Effect of this compound | Source |
| B-cell Adhesion | Inhibited | researchgate.netvaluebasedcancer.com |
| B-cell Migration | Inhibited | researchgate.netvaluebasedcancer.com |
| Chemotaxis to CXCL12/CXCL13 | Inhibited | nih.gov |
| Lymphocyte Count in Blood | Transient Increase (Lymphocytosis) | nih.govimbruvicahcp.com |
| Immunological Synapse | Disrupted | haematologica.org |
| Macrophage Adhesion | Inhibited | frontiersin.org |
Assessment of BTK Inhibition and Downstream Signaling in Animal Tissues
Preclinical animal models have been instrumental in evaluating the in vivo efficacy of this compound in inhibiting BTK and its downstream signaling pathways. A key finding from these studies is the achievement of sustained and high-level BTK occupancy in target tissues. fda.govtandfonline.com
In a phase 1 dose-escalation trial, it was determined that this compound doses of ≥ 2.5 mg/kg/day resulted in full and sustained occupancy of the BTK active site (over 90% at 24 hours) in vivo. fda.gov This high level of occupancy is crucial for the drug's therapeutic effect.
This compound works by irreversibly binding to a cysteine residue (Cys-481) in the BTK active site, which blocks its enzymatic activity. fda.govfrontiersin.org This covalent bond ensures prolonged inhibition of BTK, even after the drug has been cleared from circulation. aai.org The inhibition of BTK disrupts the BCR signaling cascade, which is critical for the survival and proliferation of many B-cell malignancies. mdpi.comelifesciences.org
Upon BTK inhibition, downstream signaling pathways are effectively blocked. This includes the deactivation of PI3K/Akt signaling. ashpublications.org In preclinical models of B-cell acute lymphoblastic leukemia (B-ALL), this compound was shown to thwart both autonomous and induced pre-BCR signaling, leading to the deactivation of this critical survival pathway. ashpublications.org
Furthermore, this compound's effects are not limited to BTK. It also exhibits off-target activity against other kinases, such as interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell signaling. aacrjournals.org This can lead to immunomodulatory effects beyond the direct impact on B-cells. aacrjournals.org For instance, the inhibition of ITK can skew T-cell responses towards a Th1 phenotype, which may contribute to anti-tumor immunity. aacrjournals.org
Studies in canine models of B-cell non-Hodgkin lymphoma have also demonstrated that BTK inhibitors can effectively antagonize BCR activity, leading to the inhibition of BTK and its downstream targets, ultimately decreasing proliferation and survival of the lymphoma cells. plos.org
| Parameter | Finding | Source |
| BTK Occupancy | Full and sustained (>90%) at ≥ 2.5 mg/kg/day | fda.gov |
| Mechanism of Action | Irreversible covalent binding to Cys-481 of BTK | fda.govfrontiersin.org |
| Downstream Signaling | Deactivation of PI3K/Akt pathway | ashpublications.org |
| Off-Target Effects | Inhibition of ITK, influencing T-cell responses | aacrjournals.org |
Brain Distribution and Blood-Brain Barrier Permeability in Preclinical Models
A significant aspect of the preclinical pharmacological profile of this compound is its ability to cross the blood-brain barrier (BBB) and distribute into the central nervous system (CNS). dovepress.comnih.gov This is a critical characteristic for a drug intended to treat primary or secondary CNS lymphomas. nih.govresearchgate.net
Preclinical studies in mice have demonstrated that this compound rapidly penetrates the BBB. nih.govtandfonline.comnih.gov The time to reach maximum concentration in the brain has been reported to be as short as 0.29 hours. nih.govresearchgate.net
The brain-to-plasma concentration ratio of this compound has been found to be approximately 0.7, indicating substantial brain exposure. nih.govtandfonline.comnih.gov Furthermore, studies have shown that this compound accumulates in the ventricle area of the brain. dovepress.comnih.gov The brain exposure to this compound has also been shown to be correlated with the administered dose and plasma exposure. nih.gov
The ability of this compound to effectively penetrate the CNS provides a strong rationale for its clinical investigation and use in patients with CNS involvement of B-cell malignancies. nih.govresearchgate.net The high level of brain distribution supports the observed clinical efficacy of the drug in treating CNS localizations of various lymphomas. nih.gov
| Parameter | Finding | Source |
| Blood-Brain Barrier Crossing | Rapidly crosses the BBB | dovepress.comnih.govtandfonline.comnih.gov |
| Time to Max Brain Concentration | 0.29 hours (median) | nih.govresearchgate.net |
| Brain-to-Plasma Ratio (AUC) | ~0.7 | nih.govtandfonline.comnih.gov |
| Brain Accumulation | Accumulates in the ventricle area | dovepress.comnih.gov |
Mechanisms of Acquired Resistance to S Ibrutinib
On-Target Resistance Mechanisms
On-target resistance primarily involves mutations within the BTK gene that directly interfere with (S)-Ibrutinib's ability to bind and inhibit the kinase.
The most frequently observed mechanism of acquired resistance to this compound is the emergence of mutations at the Cysteine-481 (Cys481) residue within the ATP binding site of BTK. osti.govnih.govehaweb.org this compound forms a covalent, irreversible bond with this specific cysteine residue, which is crucial for its potent and sustained inhibition of BTK activity. nih.govhematologyandoncology.net
The most common mutation involves the substitution of cysteine with serine (C481S). mdpi.comashpublications.org This single amino acid change prevents the formation of the covalent bond between this compound and BTK. elifesciences.orgbiorxiv.orgelifesciences.org While the binding of this compound becomes reversible and its potency is significantly reduced, it is not completely abolished. elifesciences.orgmdpi.comashpublications.org Due to the relatively short half-life of this compound in the body, this shift to reversible inhibition is not sufficient to maintain effective suppression of BTK signaling, leading to disease progression. hematologyandoncology.netmdpi.com
Other less frequent mutations at the Cys481 position have also been identified in patients with acquired resistance, including substitutions to phenylalanine (C481F), tyrosine (C481Y), arginine (C481R), and glycine (B1666218) (C481G). elifesciences.orgmdpi.comashpublications.org These mutations also disrupt the covalent binding of this compound, contributing to resistance. mdpi.com
Table 1: Common BTK Cys481 Mutations Conferring Resistance to this compound
| Mutation | Consequence |
| C481S | Prevents covalent binding, leading to reversible and less effective inhibition. mdpi.comashpublications.orgelifesciences.orgbiorxiv.orgelifesciences.org |
| C481F | Disrupts covalent binding. elifesciences.orgmdpi.com |
| C481Y | Disrupts covalent binding. elifesciences.orgmdpi.com |
| C481R | Disrupts covalent binding. mdpi.comashpublications.org |
| C481G | Blocks the covalent interaction between this compound and BTK. mdpi.com |
While Cys481 mutations are the most prevalent, other mutations within the BTK kinase domain have been identified in patients with acquired resistance to this compound. nih.gov One such example is the mutation of the "gatekeeper" residue, Threonine-474 (Thr474). osti.govashpublications.orgrcsb.org
Mutations at this position, such as T474I or T474S, can interfere with the binding of both covalent and non-covalent BTK inhibitors. osti.govmdpi.comashpublications.org The T474I mutation has been observed to co-occur with the C481S mutation in some cases of this compound resistance. ashpublications.org However, mutations at the Thr474 residue are detected less frequently than Cys481 mutations in patients treated with this compound. elifesciences.orgelifesciences.org Other rare mutations that have been reported include those at positions like L528W. nih.govoncotarget.com
BTK Cys481 Mutations (e.g., C481S) and Impaired Covalent Binding
Off-Target and Downstream Signaling Resistance Mechanisms
In some cases, resistance to this compound arises from genetic alterations in molecules that function downstream of BTK in the B-cell receptor (BCR) signaling pathway. These mutations can reactivate the pathway even when BTK is effectively inhibited.
Mutations in Phospholipase C gamma 2 (PLCγ2), a critical substrate of BTK, are a well-documented mechanism of acquired resistance. nih.govehaweb.orgnih.gov These are typically "gain-of-function" or activating mutations that render PLCγ2 constitutively active or hypersensitive to upstream signals, thereby bypassing the need for BTK-mediated activation. mdpi.comhematologyandoncology.netnih.gov
Several specific activating mutations in PLCγ2 have been identified in patients who have developed resistance to this compound, including R665W, S707Y, and L845F. nih.govresearchgate.net These mutations often occur in the autoinhibitory SH2 domain of PLCγ2, leading to its persistent activation. nih.govnih.gov This allows for the continued propagation of BCR signaling and cell survival, even in the presence of this compound. dovepress.comashpublications.org Interestingly, PLCγ2 mutations can occur independently of BTK mutations. nih.govdovepress.com
Table 2: Key PLCγ2 Mutations in this compound Resistance
| Mutation | Effect on PLCγ2 Function |
| R665W | Gain-of-function mutation leading to BTK-independent activation. nih.govmdpi.comashpublications.org |
| S707Y | Gain-of-function mutation leading to BTK-independent activation. nih.govresearchgate.net |
| L845F | Gain-of-function mutation leading to BTK-independent activation. nih.govresearchgate.net |
Cancer cells can develop resistance to this compound by activating alternative pro-survival signaling pathways that operate parallel to or downstream of the BCR pathway. This allows the cells to bypass their dependence on BTK.
ERK1/2 Pathway: Sustained activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a common finding in this compound resistant cells, often driven by BTK or PLCγ2 mutations. ashpublications.orghaematologica.org The activated ERK1/2 pathway promotes cell survival and proliferation.
PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another crucial survival pathway in B-cells. Activation of this pathway, for instance through signaling from the cell surface receptor CD19, can circumvent the effects of BTK inhibition and promote cell survival. ashpublications.orgmdpi.comresearchgate.net
NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of B-cell survival. haematologica.org Activation of the non-canonical (alternative) NF-κB pathway has been identified as a mechanism of both primary and acquired resistance to this compound. haematologica.org Mutations in genes that regulate NF-κB, such as BIRC3 and NFKBIE, have been observed in resistant cases. researchgate.net
JAK/STAT Pathway: The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway can also be activated as a bypass mechanism. nih.govdovepress.com For example, signaling through interleukin-4 (IL-4) and interleukin-6 (IL-6) can activate the JAK/STAT pathway, leading to resistance. dovepress.comresearchgate.net
The upregulation of anti-apoptotic proteins is another mechanism by which cancer cells can evade cell death induced by this compound. Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL) are key members of the BCL-2 family of proteins that prevent apoptosis. Increased expression of MCL-1 and BCL-xL can confer resistance to this compound by making the cells less susceptible to programmed cell death, even when BCR signaling is inhibited. dovepress.com
TRAF2/TRAF3 Mutations and Alternative NF-κB Pathway Activation
A key mechanism of acquired resistance to this compound involves the activation of the alternative Nuclear Factor-kappa B (NF-κB) pathway, which operates independently of BTK signaling. mdpi.com In some B-cell malignancies, particularly mantle cell lymphoma (MCL), resistance to this compound has been linked to somatic mutations in genes that negatively regulate this pathway, such as TRAF2 (Tumor Necrosis Factor Receptor-Associated Factor 2) and TRAF3 (Tumor Necrosis Factor Receptor-Associated Factor 3). frontiersin.orgnih.govmdpi.com
Loss-of-function mutations or deletions in TRAF2 and TRAF3 lead to the stabilization and activation of MAP3K14 (also known as NIK), a central kinase in the alternative NF-κB pathway. frontiersin.orgoncotarget.comnih.gov This results in the constitutive activation of the alternative NF-κB pathway, promoting cell survival and proliferation in a manner that is no longer dependent on the BTK-mediated classical NF-κB pathway. frontiersin.orgnih.govmdpi.commdpi.com Studies have shown that MCL cell lines resistant to this compound often exhibit these mutations and a reliance on the alternative NF-κB pathway for survival. nih.govresearchgate.net For instance, it has been observed that a significant percentage of MCL tumors from patients who did not respond to this compound harbored mutations in TRAF2 or BIRC3, another negative regulator of the alternative NF-κB pathway. mdpi.comnih.govnih.gov This shift from classical to alternative NF-κB signaling represents a significant bypass mechanism, rendering this compound ineffective. mdpi.com
Epigenetic Mechanisms of Resistance
Beyond genetic mutations, epigenetic alterations have emerged as another significant contributor to acquired resistance against this compound. nih.govaacrjournals.org These modifications, which alter gene expression without changing the DNA sequence itself, can lead to the rewiring of signaling pathways, allowing cancer cells to evade the effects of BTK inhibition. aacrjournals.orgnih.gov
One notable epigenetic mechanism involves the reprogramming of B-cell receptor (BCR) signaling. nih.gov Research has shown that in some cases of diffuse large B-cell lymphoma (DLBCL), resistance to this compound is not driven by mutations in BTK or its downstream target PLCG2. Instead, these cells undergo an epigenetic shift that allows them to bypass the need for BTK. aacrjournals.org This can involve changes in chromatin accessibility and the expression of transcription factors. researchgate.netbiorxiv.org For example, one study identified the transcription factor TCF4 as a driver of this epigenetic resistance, leading to the substitution of BTK with the GTPase RAC2 in activating PLCγ2 and sustaining NF-κB activity. aacrjournals.org This epigenetic rewiring has also been observed in chronic lymphocytic leukemia (CLL) cells from patients with progressive disease on this compound. aacrjournals.orgmdpi.com
Furthermore, treatment with epigenetic modifying agents, such as the DNA methylation inhibitor 5-azacytidine (B1684299) and histone deacetylase (HDAC) inhibitors, has been shown to re-sensitize these resistant cells to this compound in preclinical models. aacrjournals.org This highlights the dynamic and reversible nature of epigenetic resistance and suggests that targeting the epigenome could be a viable strategy to overcome it. nih.gov
Strategies to Overcome Resistance in Preclinical Settings
The emergence of resistance to this compound has spurred the development of various preclinical strategies aimed at overcoming these resistance mechanisms. These approaches focus on either targeting the mutated BTK protein, degrading it entirely, or utilizing combination therapies to attack the cancer cells from multiple angles.
Proteolysis-Targeting Chimeras (PROTACs) for BTK Degradation
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic strategy that, instead of merely inhibiting BTK, leads to its degradation. frontiersin.orgexplorationpub.com PROTACs are bifunctional molecules that bring a target protein (in this case, BTK) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. frontiersin.orgnih.gov This approach has the potential to be effective against both wild-type and mutant forms of BTK, including the C481S variant that confers resistance to this compound. nih.gov
Several BTK-targeting PROTACs have been developed and evaluated in preclinical settings. mdpi.com For instance, a PROTAC designated as P13I, which links an this compound derivative to a ligand for the E3 ligase cereblon, has been shown to efficiently degrade both wild-type and C481S mutant BTK in lymphoma cell lines. nih.gov This degradation translated into the inhibition of cell proliferation and colony formation in this compound-resistant cells. nih.gov Another study described a non-covalent BTK PROTAC, NC-1, which effectively degraded BTK in CLL cells, including those from patients with clinical resistance to this compound and C481 mutations. frontiersin.orgnih.gov More recent developments include BTK-PROTACs like HZ-Q1060 and HZ-Q1070, which have shown potent and selective degradation of BTK, including various mutant forms, in in vitro and in vivo models. aacrjournals.orgashpublications.org Some PROTACs are designed based on non-covalent BTK inhibitors like ARQ531 to improve the degradation of both wild-type and C481S mutant BTK. nih.gov
| PROTAC | Warhead/Linker/E3 Ligase Ligand | Preclinical Findings |
| P13I | Ibrutinib (B1684441) derivative / Pomalidomide | Efficiently degrades wild-type and C481S BTK; inhibits proliferation of resistant cells. nih.gov |
| NC-1 | Reversible non-covalent BTK inhibitor | Degrades BTK in resistant CLL cells with C481 mutations; inhibits downstream signaling. frontiersin.orgnih.gov |
| MT-802 | Ibrutinib-based / VHL ligand | Degrades both wild-type and C481S BTK; induces apoptosis in resistant cell lines. ashpublications.org |
| HZ-Q1060 | Not specified | Degrades wild-type and C481S BTK; inhibits tumor growth in vivo. ashpublications.org |
| HZ-Q1070 | Not specified | Potently degrades wild-type and various BTK mutants; suppresses lymphoma cell proliferation. aacrjournals.org |
| C23 | Not specified | Degrades BTK in wild-type, C481S, and L528W mutant cells; inhibits tumor proliferation in vivo. ashpublications.org |
Combination Strategies with Other Targeted Agents in in vitro and in vivo Models
Combining this compound with other targeted agents is a promising strategy to enhance its efficacy and overcome resistance. pnas.org Preclinical studies have explored various combinations that target parallel or downstream survival pathways.
One area of focus has been the combination of this compound with inhibitors of the PI3K/AKT/mTOR pathway. pnas.org Since the PI3K pathway is a parallel pro-survival mechanism in many B-cell malignancies, its simultaneous inhibition with BTK can lead to synergistic or additive effects. pnas.org For example, in preclinical models of MCL, the combination of this compound with the PI3K-δ inhibitor idelalisib (B1684644) has been shown to inhibit the growth of this compound-resistant tumors. researchgate.net
Another successful combination in preclinical models is this compound with the BCL2 inhibitor venetoclax (B612062). mdpi.commdpi.com Chronic exposure to this compound can reprogram resistant cells to become more dependent on the anti-apoptotic protein BCL2. mdpi.com Therefore, the addition of venetoclax can effectively induce apoptosis in these resistant cells. mdpi.com This combination has shown synergistic anti-proliferative activity in resistant ABC-DLBCL lines and primary tumors. mdpi.com Furthermore, the combination of the non-covalent BTK inhibitor pirtobrutinib (B8146385) with venetoclax has demonstrated enhanced cytotoxicity in various MCL models, including those resistant to this compound. haematologica.org
Other combination strategies that have been explored preclinically include pairing this compound with cytotoxic chemotherapeutic agents, where this compound's inhibition of NF-κB can sensitize cancer cells to DNA-damaging agents. pnas.org Additionally, combining this compound with immune checkpoint inhibitors has shown potential, as this compound can have immunomodulatory effects that may enhance the anti-tumor immune response. iwmf.com
| Combination Agent | Targeted Pathway/Molecule | Preclinical Rationale and Findings |
| PI3K inhibitors (e.g., Idelalisib) | PI3K/AKT/mTOR pathway | Targets a parallel pro-survival pathway; synergistic killing of ABC-DLBCL cells; overcomes resistance in MCL models. pnas.orgresearchgate.net |
| BCL2 inhibitors (e.g., Venetoclax) | BCL2 (anti-apoptotic protein) | Overcomes acquired BCL2 dependence in ibrutinib-resistant cells; synergistic anti-proliferative activity. mdpi.commdpi.com |
| Cytotoxic Chemotherapeutics | DNA damage | Ibrutinib's NF-κB inhibition sensitizes cells to apoptosis induced by DNA-damaging agents. pnas.org |
| Immune Checkpoint Inhibitors | PD-1/PD-L1 | Ibrutinib has immunomodulatory effects that may enhance the efficacy of immune checkpoint blockade. iwmf.com |
Analytical and Bioanalytical Methodologies in S Ibrutinib Research
Quantitative Determination of (S)-Ibrutinib in Research Samples
Diverse analytical methods, including chromatography, spectroscopy, and electrophoresis, have been reported for the determination of this compound. jetir.org High-Performance Liquid Chromatography (HPLC) is among the most frequently used techniques for its analysis. ipinnovative.com
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone for the quantification of this compound in both bulk and pharmaceutical dosage forms. researchgate.netrjptonline.org These methods are valued for their accuracy, precision, and robustness. saspublishers.com
Researchers have developed various RP-HPLC methods utilizing different stationary and mobile phases to achieve optimal separation and quantification. For instance, one method employed a Kromosil C18 column with a mobile phase of phosphate (B84403) buffer and acetonitrile (B52724) (45:55, v/v) at a flow rate of 1.0 mL/min, with detection at 295 nm. rjptonline.org Another validated method used an Inertsil ODS column with 0.1% orthophosphoric acid buffer and acetonitrile (70:30, v/v) as the mobile phase, flowing at 0.8 mL/min and detected at 320 nm. tsijournals.com A simple and rapid liquid chromatographic method was also developed using an ODS 3 C18 column with a mobile phase consisting of 0.1% trifluoroacetic acid in water and acetonitrile (50/50, v/v) at a 1.0 mL/min flow rate, with UV detection at 260 nm. researchgate.net This method reported a retention time for ibrutinib (B1684441) of 5.27 minutes. researchgate.net
For analysis in human plasma, a liquid-liquid extraction sample preparation step is often employed, followed by RP-HPLC with diode-array detection (DAD). farmaciajournal.com One such method used a C18 Hypersil GOLD column and a mobile phase of acetonitrile, methanol (B129727), and a pH 4.7 sodium acetate/acetic acid buffer (40:20:40, v/v/v), achieving a lower limit of quantitation (LLOQ) of 1 ng/mL. farmaciajournal.com
Table 1: Examples of HPLC/RP-HPLC Methods for this compound Quantification
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Kromosil C18 (250mm x 4.6 mm, 5µm) | Phosphate buffer and Acetonitrile (45:55, v/v) | 1.0 | 295 | 2.572 | rjptonline.org |
| Inertsil ODS (100mm x 4.6 mm, 5µm) | 0.1% Orthophosphoric acid buffer and Acetonitrile (70:30, v/v) | 0.8 | 320 | Not Specified | tsijournals.com |
| ODS 3 C18 (250 mm × 4.6 mm, 5 µm) | 0.1% Trifluoroacetic acid in water and Acetonitrile (50/50, v/v) | 1.0 | 260 | 5.27 | researchgate.net |
| Agilent C18 (150mm x 4.6 mm, 5µ) | Buffer and Acetonitrile (70:30, v/v) | 1.0 | 290 | Not Specified | saspublishers.com |
| C18 Hypersil GOLD | Acetonitrile, Methanol, Buffer solution pH 4.7 (40:20:40, v/v/v) | 1.0 | 215 | Not Specified | farmaciajournal.com |
For higher sensitivity and selectivity, particularly in complex biological matrices like plasma, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. innovareacademics.inresearchgate.net These methods can simultaneously quantify this compound and its metabolites. nih.gov Ultra-Performance Liquid Chromatography (UPLC), often coupled with MS/MS, offers faster analysis times and improved resolution compared to conventional HPLC. ijpsonline.commdpi.com
A validated LC-MS/MS method for quantifying this compound in human plasma used a Symmetry C18 column with a gradient mobile phase of acetonitrile, methanol, and 0.1% formic acid. innovareacademics.inresearchgate.net The drug was extracted via liquid-liquid extraction, and detection was achieved using multiple reaction monitoring (MRM) with transitions of m/z 441.2 → 55.01. researchgate.net Another high-throughput method for this compound and its metabolite in human plasma utilized a Phenomenex Kinetex XB-C18 column with a gradient elution of water and methanol, both containing 0.1% formic acid. mdpi.com
UPLC methods provide enhanced sensitivity for detecting this compound and its degradation products. ijpsonline.com A stability-indicating UPLC method was developed using an Acquity charged surface hybrid C18 column with a mobile phase of phosphate buffer (pH 6.0) and acetonitrile, at a flow rate of 0.3 ml/min and detection at 215 nm. ijpsonline.com This method demonstrated a low limit of detection (LOD) and quantification (LOQ) of 25 ng/ml and 50 ng/ml, respectively. ijpsonline.com For analysis in cerebrospinal fluid, an UHPLC-MS/MS method was developed to quantify both this compound and its active metabolite, PCI-45227. nih.gov
Table 2: Examples of LC-MS/MS and UPLC Methods for this compound Quantification
| Technique | Column | Mobile Phase | Detection | Linearity Range | Reference |
|---|---|---|---|---|---|
| LC-MS/MS | Symmetry C18 (75 mm × 4.6 mm, 3.5 µm) | Acetonitrile, Methanol, 0.1% Formic Acid (Gradient) | MRM (m/z 441.2 → 55.01) | 1-600 ng/mL | researchgate.net |
| LC-MS/MS | Phenomenex Kinetex XB-C18 (50 × 2.1 mm, 1.7 µm) | Water with 0.1% Formic Acid and Methanol with 0.1% Formic Acid (Gradient) | Mass Spectrometry | Not Specified | mdpi.com |
| LC-MS/MS | Not Specified | Methanol and 0.3% Formic Acid in water (Gradient) | Positive ion mode MRM | 0.5–48 ppb | payeshdarou.ir |
| UPLC | Acquity CSH C18 (100 mm×2.1 mm, 1.7 μm) | Phosphate buffer (pH 6.0) and Acetonitrile | PDA at 215 nm | 25-250 ng/mL | ijpsonline.com |
| UHPLC-MS/MS | Not Specified | Not Specified | Mass Spectrometry | 0.50-30.00 ng/mL (in CSF) | nih.gov |
UV Spectrophotometric methods offer a simpler, more cost-effective, and rapid alternative for the estimation of this compound in bulk and pharmaceutical dosage forms. ajrconline.orgresearchgate.net These methods are based on measuring the absorbance of the drug at a specific wavelength. researchgate.net
One developed spectrophotometric method involves measuring the absorbance of this compound in ethanol (B145695) at a wavelength of 248 nm. ajrconline.org This method was found to be linear over a concentration range of 2-14 µg/ml. ajrconline.orgresearchgate.net Another study developed and validated both a liquid chromatographic method and a spectrophotometric method, with the latter measuring absorbance at 260 nm. researchgate.net A colorimetric method has also been established, involving a reaction with N-1-Napthylethylene diamine dihydrochloride (B599025) reagent, with absorbance measured at 552 nm and a linearity range of 1-5 µg/ml. ajrconline.orgajrconline.org These methods have been validated according to ICH guidelines and are suitable for routine quality control analysis. researchgate.netajrconline.org
Capillary Electrophoresis (CE) is another analytical technique reported for the determination of this compound. jetir.orgipinnovative.comresearchgate.net CE performs high-efficiency separations in narrow-bore capillaries using high voltages. sciex.com This technique is known for requiring minute sample amounts and consuming limited quantities of reagents. sciex.com While less common than HPLC or LC-MS, CE has been applied in research settings, for instance, in analyzing the effects of certain compounds on MCL1 splicing in CLL cells treated with a splicing modulator, where PCR products were analyzed using a QIAxcel capillary electrophoresis device. oncotarget.com Research has also demonstrated the use of CE for the chiral analysis of ibrutinib enantiomers. mdpi.com
UV Spectrophotometric and Colorimetric Methods
Method Validation for Research Applications
Validation of analytical methods is essential to ensure their reliability for research applications. Following guidelines from the International Council for Harmonisation (ICH), methods are validated for parameters including linearity, accuracy, precision, stability, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netajrconline.org
Linearity: Analytical methods for this compound consistently demonstrate excellent linearity. For example, an RP-UPLC method showed a correlation coefficient (r²) of 0.9999 over a range of 25 to 250 ng/ml. ijpsonline.com Similarly, an RP-HPLC method was linear from 3.5–2100 μg/ml with an r² of 0.9999. rjptonline.org LC-MS/MS methods also show strong linearity, with one study reporting an r² > 0.99 for a concentration range of 0.5–48 ppb. payeshdarou.ir UV spectrophotometric methods have shown linearity with correlation coefficients of 0.998 (at 248nm) and 0.996 (at 552nm). ajrconline.org
Accuracy: Accuracy is typically assessed by recovery studies. For an RP-HPLC method, mean recovery was found to be between 100.33% and 100.90%. tsijournals.com A UPLC method showed percentage recovery in the range of 99.9% to 101.8%. ijpsonline.com LC-MS/MS methods demonstrated accuracy between 99.4–110% for this compound and 91.7–118% for its dihydrodiol metabolite. nih.gov
Precision: Precision is evaluated at intra-day and inter-day levels, with results expressed as the percentage relative standard deviation (%RSD). A UPLC method reported intra-day and inter-day precision %RSD values between 0.40-0.81% and 0.38%-0.79%, respectively. ijpsonline.com For an LC-MS/MS method, the %RSD was between 1.88–6.04%. nih.gov An RP-HPLC method showed repeatability and intermediate precision %RSD of 0.89 and 0.66, respectively. saspublishers.com
Stability: The stability of this compound is tested under various conditions, including freeze-thaw cycles and short-term benchtop storage, to ensure sample integrity before analysis. farmaciajournal.comnih.gov In one study, the analyte was found to be stable for three freeze-thaw cycles over a three-month period. farmaciajournal.com
Table 3: Summary of Method Validation Parameters for this compound Analysis
| Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|---|
| RP-HPLC | 5–30 µg/mL | >0.999 | 0.90 µg/mL | 2.80 µg/mL | 99.74–100.23% | Not Specified | researchgate.net |
| UPLC | 25–250 ng/mL | 0.9999 | 25 ng/mL | 50 ng/mL | 99.9%–101.8% | 0.38-0.81% | ijpsonline.com |
| UV Spectrophotometry (248nm) | 2–14 µg/mL | 0.998 | 1.226 µg/mL | 5.226 µg/mL | Not Specified | Not Specified | ajrconline.orgresearchgate.net |
| RP-HPLC | 3.5–2100 μg/ml | 0.9999 | 0.6927 μg/ml | 2.1578 μg/ml | Not Specified | Not Specified | rjptonline.org |
| LC-MS/MS | 1-600 ng/ml | >0.99 | Not Specified | Not Specified | 99.28-102.8% | <8.5% | researchgate.net |
Detection and Quantification of Metabolites and Impurities in Research Samples
The analysis of metabolites and impurities is critical for understanding the metabolic fate of this compound and for ensuring the purity of the drug substance. This compound is primarily metabolized by the enzyme CYP3A4/5.
The major pharmacologically active metabolite is dihydrodiol ibrutinib (DIB), also known as PCI-45227. nih.gov Several high-throughput LC-MS/MS methods have been validated for the simultaneous quantification of this compound and DIB in human plasma and cerebrospinal fluid. nih.govnih.gov For example, one LC-MS/MS method eluted this compound and DIB at 4.3 min and 4.2 min, respectively. nih.gov
Forced degradation studies are performed under stress conditions (acidic, alkaline, oxidative, photolytic, and thermal) to identify potential degradation products. ijpsonline.com A UPLC method was able to separate this compound from ten of its degradation products, showing significant degradation under acid, base, and peroxide conditions. ijpsonline.com Analytical methods are also developed to quantify specific process-related impurities. An LC-MS/MS method was developed for the quantification of the potential genotoxic impurity 4-phenoxyphenyl-boronic acid in this compound, with a linearity range of 0.45 to 5.0 µg/mL. ipinnovative.com
Application in Preclinical Pharmacokinetic Studies (e.g., animal models)
Analytical and bioanalytical methodologies are fundamental to characterizing the pharmacokinetic profile of this compound in preclinical animal models. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound before human trials. The primary technique employed for quantitative analysis of this compound and its metabolites in biological matrices from these studies is liquid chromatography-tandem mass spectrometry (LC-MS/MS). ipinnovative.comnih.gov This method offers high sensitivity and selectivity, which is necessary for detecting the low concentrations of the drug often present in plasma and tissue samples. farmaciajournal.comresearchgate.net
Preclinical pharmacokinetic evaluations have been conducted in various animal models, most commonly in rats and mice, to investigate the compound's behavior in vivo. aacrjournals.orgmdpi.com These studies typically involve the administration of this compound, followed by the collection of blood samples at various time points to determine the plasma concentration-time profile.
Detailed Research Findings
Research in rodent models has been crucial for elucidating key pharmacokinetic characteristics of this compound. Studies in rats have explored the impact of co-administered substances and novel drug delivery systems on the bioavailability of this compound. For instance, one study investigated the pharmacokinetic interaction of this compound when co-administered with sinapic acid in Wistar rats. mdpi.com The results showed a significant increase in the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC), suggesting that sinapic acid may inhibit P-glycoprotein (P-gp) and/or CYP3A-mediated metabolism, thereby enhancing this compound's exposure. mdpi.com
Another area of focus has been the development of formulations to improve the poor oral bioavailability of this compound, which is attributed to its low aqueous solubility and extensive first-pass metabolism. researchgate.net A study utilizing a self-nanoemulsifying drug delivery system (SNEDDS) in female Wistar rats demonstrated a 2.64-fold enhancement in bioavailability compared to a standard this compound suspension. researchgate.net Similarly, a liposil nanohybrid delivery system was shown to significantly improve bioavailability by 3.12-fold and increase the half-life by 4.08-fold in rats. plos.org These findings highlight the utility of preclinical models in optimizing drug formulations.
Pharmacokinetic studies in mice have provided insights into the metabolic pathways of this compound. Experiments using wild-type mice versus mice genetically engineered to lack CYP3A enzymes (CYP3A−/−) demonstrated a significant increase—approximately 8- to 10-fold—in the AUC of this compound in the deficient mice. aacrjournals.orgnih.gov This finding confirms that CYP3A-mediated metabolism is a dominant elimination pathway for the drug. aacrjournals.org Furthermore, research has also been conducted to understand the distribution of this compound into specific tissues, such as the brain. A study in Swiss mice showed that this compound rapidly crosses the blood-brain barrier, with the ratio of brain exposure to plasma exposure (AUCbrain/AUCplasma) found to be approximately 0.7. researchgate.net
The following tables present data from representative preclinical pharmacokinetic studies in animal models.
Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats Following Oral Administration (50 mg/kg) With and Without Co-administration of Sinapic Acid (SA)
| Parameter | This compound Alone | This compound + SA (40 mg/kg) | % Change |
| Cmax (ng/mL) | 486.60 ± 15.71 | 577.95 ± 19.97 | +18.77% |
| Tmax (h) | 1.0 | 1.0 | 0% |
| AUC(0–t) (ng·h/mL) | 1941.52 ± 60.18 | 2486.63 ± 83.84 | +28.07% |
| T½ (h) | 3.38 ± 0.11 | 2.69 ± 0.09 | -20.43% |
| Data sourced from a study on the pharmacokinetic interaction of Sinapic Acid with Ibrutinib in rats. mdpi.com |
Table 2: Comparative Pharmacokinetic Parameters of this compound in Wistar Rats Following Oral Administration (20 mg/kg) of Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC(0–48h) (ng·h/mL) | Relative Bioavailability |
| This compound Suspension | 122.52 ± 4.56 | 2.0 | 562.34 ± 25.76 | 1.00 |
| This compound Nanoliposomes | 436.74 ± 19.96 | 4.0 | 3854.65 ± 143.65 | - |
| This compound Liposils | 352.43 ± 15.54 | 8.0 | 1754.34 ± 78.43 | 3.12 |
| Data sourced from a study on a liposil nanohybrid delivery system for Ibrutinib. plos.org |
Table 3: Pharmacokinetic Parameters of this compound in Wild-Type and CYP3A-Deficient (CYP3A−/−) Mice
| Mouse Genotype | Ibrutinib Cmax (ng/mL) | Ibrutinib AUC(0-last) (ng·h/mL) | AUC Fold Increase |
| Wild-Type | 108 ± 36 | 134 ± 55 | - |
| CYP3A−/− | 370 ± 140 | 1020 ± 420 | ~8-fold |
| Data represents approximate values derived from published research on the role of CYP3A in Ibrutinib metabolism. aacrjournals.org |
Computational Approaches in S Ibrutinib Research
Molecular Docking Studies of (S)-Ibrutinib with Target Kinases
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns. This method has been widely applied to understand how this compound interacts with its primary target, Bruton's tyrosine kinase (BTK), as well as other kinases.
Docking studies have been crucial in elucidating the specific interactions between this compound and the ATP binding pocket of various kinases. In its interaction with BTK, this compound forms a crucial covalent bond with the Cysteine-481 (Cys481) residue. figshare.comrsc.orgrsc.org Beyond this covalent linkage, docking simulations reveal a network of non-covalent interactions that stabilize the complex. These interactions typically include hydrogen bonds with hinge region residues such as Met477 and Glu475. mdpi.com
In silico docking studies were also instrumental in identifying Interleukin-2-inducible T-cell kinase (ITK) as another target for this compound. nih.gov These studies showed that this compound could occupy the ITK active site and form a covalent bond with its Cys442, which is analogous to Cys481 in BTK. nih.gov
Furthermore, molecular docking has been used to explore the potential of this compound against other targets. For instance, studies investigating this compound's effect on paclitaxel (B517696) resistance suggested a binding conformation within the transmembrane region of the ABCB1 transporter. nih.gov In the context of drug repurposing for COVID-19, docking studies predicted high binding energies of this compound with SARS-CoV-2 proteins like the main protease (Mpro) and the spike protein's receptor-binding domain (SRBD). mdpi.comnih.gov For Mpro, interactions were predicted with residues such as Thr292 and Lys102. mdpi.comnih.gov
| Target Kinase/Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|
| Bruton's Tyrosine Kinase (BTK) | Cys481, Met477, Glu475, Thr474 | Covalent, Hydrogen Bond, π-π | figshare.commdpi.commdpi.com |
| Interleukin-2-inducible T-cell Kinase (ITK) | Cys442 | Covalent (predicted) | nih.gov |
| HER2-L755S Mutant | Not specified | High binding affinity | frontiersin.orgfrontiersin.org |
| SARS-CoV-2 Mpro | Thr292, Lys102 | Hydrogen Bond | mdpi.comnih.gov |
| SARS-CoV-2 SRBD | Ser1 | Hydrogen Bond | nih.gov |
| ABCB1 Transporter | Transmembrane cavity | Binding conformation | nih.gov |
Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govtandfonline.com In the context of this compound research, VS has been employed in two main ways: repurposing this compound for new targets and discovering novel scaffolds for BTK inhibitors.
For example, a structure-based virtual screening (SBVS) approach was used to evaluate a range of approved BTK inhibitors, including this compound, against various SARS-CoV-2 proteins. mdpi.comdrugbank.com This screening identified this compound as a potent potential inhibitor of viral proteins, leading to further investigation. mdpi.comdrugbank.com Similarly, VS identified this compound as a promising candidate to target the lapatinib-resistant HER2-L755S mutant in breast cancer. frontiersin.orgfrontiersin.org
Conversely, VS methodologies that analyze the binding interactions of known inhibitors like this compound are used to screen for new, structurally distinct molecules that could also inhibit BTK. tandfonline.com This approach aids in the development of next-generation inhibitors, potentially with improved selectivity or different binding modes (e.g., non-covalent). tandfonline.com
Ligand-Protein Interaction Analysis
Molecular Dynamics (MD) Simulations
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com These simulations track the motions of atoms and molecules, providing deeper insights into conformational changes, binding stability, and the energetics of the interaction. figshare.comfrontiersin.org
MD simulations have been extensively used to study the stability of the this compound-BTK complex. mdpi.com These simulations, often running for hundreds or thousands of nanoseconds, show that the binding of this compound stabilizes the inactive conformation of the BTK kinase domain. mdpi.comfrontiersin.org Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations indicates that the complex generally reaches a stable state with limited atomic fluctuations, confirming a stable binding. mdpi.comfrontiersin.org
Studies have shown that this compound binding induces allosteric conformational changes in the full-length BTK protein. elifesciences.orgresearchgate.net It promotes a shift toward an "open" conformation where the regulatory SH2 and SH3 domains are released from the kinase domain, disrupting the autoinhibited state. elifesciences.orgresearchgate.net MD simulations comparing the apo (unbound) and holo (bound) forms of kinases like HER2-L755S have demonstrated that the presence of this compound leads to a more stable protein-ligand complex. frontiersin.org
| Simulation System | Key Finding | Metric/Observation | Reference |
|---|---|---|---|
| This compound-BTK | Stabilizes the inactive kinase conformation. | Outward rotation of C-helix, stable RMSD. | mdpi.com |
| Full-length BTK + this compound | Shifts equilibrium to an open, active conformation. | Release of SH2/SH3 domains. | elifesciences.orgresearchgate.net |
| HER2-L755S + this compound | Higher binding affinity and stability compared to other inhibitors. | Low RMSD values (~0.3 nm). | frontiersin.orgfrontiersin.org |
| This compound-BTK (Cys481 mutant) | Reduced binding stability and loss of hydrogen bonds. | Increased complex dissociation. | mdpi.com |
To quantify the binding affinity between this compound and its targets, researchers often employ free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) or its variant, MM/GBSA. nih.govbiorxiv.org These methods calculate the binding free energy by combining molecular mechanics energy terms with continuum solvation models. researchgate.net
In a study on the HER2-L755S mutant, MM-PBSA analysis revealed that the this compound complex had a more negative binding free energy compared to complexes with other standard inhibitors, suggesting a more favorable and stable interaction. frontiersin.org Similarly, MM/GBSA calculations were used to compare the binding free energies of this compound with various SARS-CoV-2 proteins, showing a particularly strong predicted affinity for the SRBD (-58.6 kcal/mol) and Nsp14 (-54.4 kcal/mol). mdpi.com These calculations often highlight that van der Waals interactions and non-polar solvation energies are major favorable contributors to the binding affinity. nih.gov
| Complex | Method | Calculated Binding Free Energy (ΔG_bind) | Key Contribution | Reference |
|---|---|---|---|---|
| This compound - HER2-L755S | MM-PBSA | More negative than other standard inhibitors | Favorable binding interactions | frontiersin.org |
| This compound - SARS-CoV-2 SRBD | MM/GBSA | -58.6 kcal/mol | Not specified | mdpi.com |
| This compound - SARS-CoV-2 Nsp14 | MM/GBSA | -54.4 kcal/mol | Not specified | mdpi.com |
| This compound - BTK | MM/GBSA | -44.7 kcal/mol | Not specified | mdpi.com |
| Thieno[3,2-c]pyridine-4-amine - Btk | MM/PBSA | -153.765 KJ/mol | Van der Waals energy (-254.502 KJ/mol) | nih.gov |
A key feature of this compound is its irreversible covalent bond with Cys481 of BTK. Understanding the mechanism of this bond formation is critical. Advanced simulation techniques, specifically hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, have been used to model this chemical reaction. figshare.comrsc.orgrsc.org
These simulations treat the reacting parts of the system (the acrylamide (B121943) warhead of this compound and the Cys481 side chain) with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using classical molecular mechanics. rsc.org Studies using QM/MM have elucidated the reaction pathway for the Michael addition reaction. figshare.com The lowest energy pathway was found to involve a direct proton transfer from the thiol group of Cys481 to the acrylamide warhead, which is followed by the nucleophilic attack and covalent bond formation, creating an enol intermediate. rsc.orgrsc.org The subsequent keto-enol tautomerization to reach the final, stable inactivated complex was identified as the rate-limiting step, with a calculated activation energy of approximately 10.5 kcal/mol. rsc.orgrsc.orgresearchgate.net These simulations provide a detailed, step-by-step atomistic view of the covalent inhibition mechanism that is difficult to capture with experimental methods alone. figshare.com
Free Energy Calculations (e.g., MM-PBSA)
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. researchgate.netmdpi.com For inhibitors targeting Bruton's tyrosine kinase (Btk), the primary target of this compound, 3D-QSAR studies have been instrumental in defining the structural requirements for potent inhibition.
One common 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), has been applied to series of Btk inhibitors to build predictive models. imist.maimist.ma For instance, a study on benzamide (B126) derivatives as Btk inhibitors developed a CoMFA model with significant statistical validity. imist.ma The model demonstrated a high conventional determination coefficient (R²) of 0.92 and a leave-one-out cross-validation coefficient (Q²) of 0.61, indicating good internal predictability. imist.ma The model's external predictive power was confirmed with a test set of eleven compounds, yielding a predictive determination coefficient (R² test) of 0.76. imist.ma
Contour maps generated from these QSAR models provide a visual guide for designing more potent inhibitors. Studies on molecules with scaffolds similar to ibrutinib (B1684441) have revealed key structural features for enhancing Btk inhibitory activity. researchgate.net These analyses suggest that introducing bulky, hydrophilic, and negatively charged electrostatic substitutions at specific positions on the molecular scaffold is crucial for improving binding and efficacy. researchgate.net Molecular docking simulations often complement these QSAR models, confirming the predicted binding modes and interactions with key amino acid residues, such as the covalent bond formation with Cysteine 481 in the Btk active site. imist.ma
| QSAR Model Statistics for Btk Inhibitors | |
| Model Type | CoMFA |
| Conventional R² | 0.92 imist.ma |
| Cross-Validation Q² | 0.61 imist.ma |
| External Validation R² (test) | 0.76 imist.ma |
| Key Finding | The model successfully correlated the 3D structure of benzamide derivatives with their Btk inhibitory activity, providing a basis for designing new potent inhibitors. imist.ma |
In Silico Prediction of Kinase Selectivity and Off-Target Interactions
While this compound is a potent Btk inhibitor, understanding its interactions with other kinases and proteins (off-targets) is crucial, as these can lead to both therapeutic benefits and unwanted side effects. biorxiv.org The high degree of conservation in the ATP binding site across the human kinome makes achieving absolute selectivity a significant challenge. acs.org Computational methods are vital for predicting and characterizing this polypharmacology. nih.govresearchgate.net
In silico approaches have been used to compare the selectivity of ibrutinib with other Btk inhibitors. For example, a comparative study with acalabrutinib (B560132) assessed selectivity for Btk over TEC family kinases. nih.gov By combining biochemical assays with cellular occupancy assays in cell lines (MWCL-1) and patient-derived cells, researchers can quantify the relative inactivation of different kinases. nih.gov In MWCL-1 cells, the cellular selectivity of ibrutinib for BTK over TEC was found to be time-dependent, with ratios of 2.53 at 0.5 hours and 1.05 at 1 hour. nih.gov In samples from patients with chronic lymphocytic leukemia (CLL), the selectivity was 1.31 ± 0.27. nih.gov
Advanced proteomic techniques combined with computational analysis have been used to refine the landscape of ibrutinib's off-targets. Thermal proteome profiling (TPP) has revealed that ibrutinib interacts with a complex network of proteins beyond its known targets. biorxiv.org These studies identified specific protein proteoforms involved in immunomodulation, Golgi trafficking, and glycosylation as potential off-targets, offering a molecular basis for some of ibrutinib's observed clinical effects. biorxiv.org Furthermore, analysis has shown an enrichment of a G*L motif flanked by phosphorylatable amino acids in ibrutinib's targets. biorxiv.org Other computational frameworks, such as DT2Vec, which uses graph embedding, have also successfully predicted novel protein targets for ibrutinib, highlighting its potential for repurposing. d-nb.info
| Cellular Selectivity of Ibrutinib: BTK vs. TEC Kinase | |
| Cell Type | MWCL-1 Cells (at 0.5 hr) |
| Selectivity Ratio (BTK/TEC) | 2.53 nih.gov |
| Cell Type | MWCL-1 Cells (at 1 hr) |
| Selectivity Ratio (BTK/TEC) | 1.05 nih.gov |
| Cell Type | Patient-derived CLL Cells |
| Selectivity Ratio (BTK/TEC) | 1.31 ± 0.27 nih.gov |
Computational Repurposing Studies for this compound
Computational repurposing involves screening existing drugs against new targets to identify novel therapeutic uses, a strategy that can significantly accelerate drug development. researchgate.net this compound has been the subject of numerous in silico repurposing studies for a range of diseases, from viral infections to different types of cancer. researchgate.netnih.gov
A prominent area of investigation has been the repurposing of ibrutinib for COVID-19. mdpi.comnih.gov Structure-based virtual screening and molecular docking studies have explored ibrutinib as a potential inhibitor of key SARS-CoV-2 proteins. mdpi.comresearchgate.net These computational analyses predicted that ibrutinib could bind to the main protease (Mpro), an essential enzyme for viral replication, and the spike receptor-binding domain (SRBD), which mediates viral entry into host cells. mdpi.com Molecular docking simulations calculated favorable binding energies for ibrutinib with these viral targets. mdpi.com Subsequent molecular mechanics-generalized Born surface area (MM/GBSA) calculations provided estimates for the binding free energy, further supporting its potential as a repurposed drug against SARS-CoV-2. mdpi.comresearchgate.net
Beyond infectious diseases, computational studies have suggested repurposing ibrutinib for solid tumors like breast cancer and for its immunosuppressive potential in organ transplantation. nih.govmedsci.org In breast cancer research, in silico analyses of ibrutinib's off-target potential paved the way for preclinical studies. nih.gov For transplantation, the known effects of ibrutinib on T-cells and B-cells prompted investigations into its ability to modulate immune rejection, with computational modeling helping to elucidate its potential mechanisms. medsci.org
| Predicted Binding of Ibrutinib to SARS-CoV-2 Targets | |
| Target Protein | Main Protease (Mpro) |
| Predicted Binding Energy (Docking) | -8.7 kcal/mol mdpi.com |
| Target Protein | Nsp14 |
| Predicted Binding Energy (Docking) | -8.9 kcal/mol mdpi.com |
| Target Protein | Spike Receptor-Binding Domain (SRBD) |
| Predicted Binding Energy (Docking) | -7.8 kcal/mol mdpi.com |
| Target Protein | Spike Receptor-Binding Domain (SRBD) |
| Binding Free Energy (MM/GBSA) | -58.6 kcal/mol mdpi.com |
Advanced Characterization of S Ibrutinib Solid Forms in Research
Polymorphism and Solvate Studies
A comprehensive crystallographic investigation has identified three non-solvated (neat) polymorphs of ibrutinib (B1684441), designated as Forms A, B, and C, along with a methanol (B129727) solvate known as Form F. figshare.comacs.org Form A is the most thermodynamically stable polymorph. figshare.comacs.orgresearchgate.net In addition to these, various other solvated forms have been discovered and characterized, including those with halogenated benzenes, demonstrating the rich polymorphic landscape of ibrutinib. researchgate.netnih.gov
Single-crystal X-ray diffraction (SCXRD) has been instrumental in elucidating the three-dimensional structures of several ibrutinib solid forms. The crystal structures for polymorphs A and C, as well as the methanol solvate F, have been successfully determined using this technique. figshare.comacs.orgresearchgate.net
Analysis of the single-crystal data revealed significant structural differences between the polymorphs. figshare.comacs.org Form A, for instance, was found to crystallize in a monoclinic space group, which represents a higher symmetry compared to other previously reported triclinic structures for ibrutinib. figshare.comacs.orgresearchgate.net In contrast, obtaining single crystals of Form B has proven challenging; it has only been prepared as a powder, and consequently, its crystal structure has not been solved by single-crystal diffraction. figshare.comacs.orgresearchgate.net
The structures of various solvates have also been defined. For example, the crystal structures of chlorobenzene (B131634), bromobenzene (B47551), and iodobenzene (B50100) solvates were found to be isostructural, while a fluorobenzene (B45895) solvate presented a different structure. nih.gov
Table 1: Selected Crystallographic Data for (S)-Ibrutinib Solid Forms
| Form | Crystal System | Space Group | Reference |
|---|---|---|---|
| Polymorph A | Monoclinic | P2₁/c | researchgate.netrsc.org |
| Polymorph C | Triclinic | P1 | rsc.org |
| Methanol Solvate (F) | Triclinic | P1 | rsc.org |
| Chlorobenzene Solvate | Triclinic | P-1 | rsc.org |
| Fluorobenzene Solvate | Triclinic | P-1 | rsc.org |
The distinct polymorphic forms and solvates of ibrutinib have been identified through various analytical techniques.
Polymorph A : This is an anhydrous, non-solvated crystalline form. justia.com It is considered the most thermodynamically stable form of ibrutinib. figshare.comacs.orgmdpi.com Powder X-ray diffraction (XRPD) patterns of Form A show intense, characteristic peaks at 2θ values of approximately 5.8°, 13.4°, 13.8°, 16.3°, 18.4°, 19.1°, 21.5°, and 21.8°. mdpi.com
Polymorph B : This is another anhydrous form. Unlike other forms, it has only been successfully prepared as a powder. figshare.comacs.org
Polymorph C : This form is a desolvate, meaning it is formed upon the removal of solvent from a solvate. figshare.comacs.org Specifically, it is generated from the methanol solvate, Form F. figshare.comacs.orgresearchgate.net The structural similarity between Forms C and F is high, which explains their mutual transformability. figshare.comacs.org
Solvate F : This is a methanol solvate of ibrutinib. figshare.comacs.org Research shows that during the crystallization process from methanol intended to produce Form C, Form F is the initial product. google.com
Solid-state transformations are crucial phenomena in the study of polymorphs. A key transformation observed for ibrutinib is the desolvation of the methanol solvate (Form F) to yield the neat polymorph, Form C. figshare.comacs.org This process was solved via a single-crystal to single-crystal transformation, providing a clear understanding of the structural relationship and transition between the two forms. acs.orgresearchgate.net
The desolvation process is not limited to the methanol solvate. Studies on a fluorobenzene (FB) solvate of ibrutinib have explored the kinetics of desolvation by combining techniques like in-situ powder X-ray diffraction (PXRD) and molecular dynamics (MD) simulations. nih.gov These studies show that upon heating, the solvent molecules diffuse through the crystal lattice, triggering the transformation. nih.gov
Conversely, transformations can also occur where a non-solvated form converts into a solvate. Real-time studies using X-ray powder diffraction have monitored the transformation of non-solvated ibrutinib Form C into a series of solvates with halogenated benzenes. nih.gov These investigations revealed four different transformation mechanisms, including direct conversion and conversions involving crystalline or amorphous intermediate phases. nih.govresearchgate.net
Identification and Characterization of Different Polymorphic Forms (A, B, C) and Solvates (F)
Spectroscopic Characterization (e.g., FT-Raman)
Spectroscopic methods are vital for the rapid identification and differentiation of solid forms. Fourier Transform (FT)-Raman spectroscopy, a vibrational spectroscopy technique, has been effectively used for the preliminary characterization of ibrutinib polymorphs and for quickly distinguishing between the different forms. figshare.comacs.orgresearchgate.net This non-destructive technique provides a molecular fingerprint based on the Raman scattering of a laser source, allowing for clear differentiation between Forms A, B, C, and F. figshare.comacs.orgresearchgate.net For example, Raman spectroscopy was used to confirm that during the preparation of Form C from methanol, the methanol solvate (Form F) is the first form to be produced before its subsequent desolvation. google.com
Thermal Analysis (e.g., DSC) and Stability Studies of Polymorphs
Thermal analysis techniques, particularly Differential Scanning Calorimetry (DSC), are essential for investigating the stability and phase transitions of polymorphs.
Polymorph A : DSC analysis confirms that Form A is the most thermodynamically stable polymorph. figshare.comacs.org Its DSC thermogram shows a sharp endothermic peak corresponding to its melting point at approximately 156.2°C to 159°C. mdpi.comacs.org
Other Forms and Solvates : The thermal behavior of other forms is distinct. For instance, a form designated "Form-C3" exhibits a single endothermic event at 120 ±3°C. google.comgoogle.com The melting point of Form C is approximately 130°C. iucr.org DSC studies of various halogenated benzene (B151609) solvates show different melting temperatures: the fluorobenzene (FBZ) solvate melts at ~99°C, the chlorobenzene (CBZ) solvate at ~96°C, the bromobenzene (BBZ) solvate at ~110°C, and the iodobenzene (IBZ) solvate at ~125°C. iucr.org
The DSC pattern for the FBZ solvate is particularly illustrative of phase transformations, showing an initial peak for the solvate's melting, followed by the sample's transformation into Form C, which then melts and recrystallizes into the most stable Form A. iucr.org These analyses confirm that Form A is the most stable form, as other forms or solvates often transform into it upon heating. figshare.comacs.org
Table 2: Thermal Properties of this compound Solid Forms from DSC
| Form | Thermal Event | Temperature (°C) | Reference |
|---|---|---|---|
| Polymorph A | Melting Endotherm | ~156-159 | mdpi.comacs.org |
| Polymorph C | Melting Point | ~130 | iucr.org |
| Form-C3 | Endothermic Event | ~120 | google.com |
| Fluorobenzene Solvate | Melting Point | ~99 | iucr.org |
| Chlorobenzene Solvate | Melting Point | ~96 | iucr.org |
| Bromobenzene Solvate | Melting Point | ~110 | iucr.org |
| Iodobenzene Solvate | Melting Point | ~125 | iucr.org |
Impact of Solid Form on Research-Relevant Properties (e.g., solubility in in vitro media)
The different solid forms of ibrutinib exhibit distinct physicochemical properties, most notably solubility, which is a critical factor for in vitro research. Ibrutinib as a free base is practically insoluble in water. fda.govgoogle.com
The solubility of the anhydrous polymorphs is low. Research has quantified the solubility of Form A as 0.013 mg/mL at a pH of 8, and Form B as 0.0096 mg/mL at a pH of 7.42. google.com This low aqueous solubility can present challenges in experimental settings.
In contrast, forming solvates has been shown to be a viable strategy to enhance solubility. A study exploring various ibrutinib solvates found that their aqueous solubilities were increased by up to 3.1 to 6.6 times compared to that of Form A. researchgate.net Furthermore, these solvates were able to maintain higher metastable concentrations for at least 10 hours during in vitro dissolution studies, which is a significant advantage for research applications requiring sustained compound concentration. researchgate.net Similarly, preparing ibrutinib in a coamorphous state with saccharin (B28170) increased its solubility by 4.0 to 7.7 times compared to crystalline Form A. nih.gov This demonstrates that moving away from the most stable crystalline form to a metastable solvate or an amorphous form can substantially improve solubility, a key property for in vitro biological assays. researchgate.net
Table 3: Comparison of this compound Form Solubility
| Form | Solubility | Conditions | Reference |
|---|---|---|---|
| Polymorph A | 0.013 mg/mL | pH 8 | google.com |
| Polymorph B | 0.0096 mg/mL | pH 7.42 | google.com |
| Various Solvates | 3.1 to 6.6-fold increase vs. Form A | Aqueous media | researchgate.net |
| Coamorphous with Saccharin | 4.0 to 7.7-fold increase vs. Form A | Aqueous media | nih.gov |
Emerging Research Directions and Future Prospects for S Ibrutinib
Exploration of Novel Mechanisms Beyond BTK Inhibition
Initial research celebrated (S)-Ibrutinib for its potent and irreversible inhibition of BTK, a critical component of the B-cell receptor (BCR) signaling pathway. nih.gov However, a growing body of evidence reveals that the therapeutic effects of this compound extend beyond this primary target. The compound is known to inhibit other kinases, which contributes to both its therapeutic actions and some of its off-target effects. mdpi.comfrontiersin.org
This compound's off-target activity includes the inhibition of several other kinases such as epidermal growth factor receptor (EGFR), HER2, interleukin-2-inducible T-cell kinase (ITK), and tyrosine kinase expressed in hepatocellular carcinoma (TEC). mdpi.comnih.gov These interactions are being explored for their potential therapeutic benefits in different contexts. For instance, the immunomodulatory effects of this compound are a significant area of investigation. Research has shown that this compound can regulate tumor-infiltrating macrophages, suppressing the production of homeostatic chemokines and angiogenic cytokines. oncotarget.com This suggests a novel mechanism of action where this compound modulates the tumor microenvironment, a concept that could be harnessed for treating solid tumors that may lack BTK expression. oncotarget.com
Furthermore, this compound has been observed to influence T-cell differentiation, promoting a shift towards T helper 1 (Th1) cells and affecting the populations of other T-cell subsets. mdpi.com This modulation of the immune response could be beneficial in combination with other immunotherapies, such as CAR-T cell therapy, by enhancing their efficacy. mdpi.com The ability of this compound to interfere with chemokine-mediated adhesion and migration of malignant cells is another mechanism that contributes to its therapeutic effect, leading to the mobilization of cancerous B-cells from lymph nodes into the peripheral blood. oncotarget.com These findings underscore a paradigm shift in understanding this compound, from a targeted BTK inhibitor to a multi-faceted agent with significant immunomodulatory properties.
Development of Next-Generation BTK Inhibitors with Improved Selectivity and Resistance Profiles
The clinical success of this compound has been tempered by challenges related to off-target effects and the emergence of resistance. frontiersin.orgd-nb.info This has spurred the development of next-generation BTK inhibitors designed to have improved selectivity and to overcome resistance mechanisms.
The most common mechanism of acquired resistance to this compound is a mutation in the BTK gene at the cysteine 481 (C481) residue, the binding site for covalent inhibitors. ashpublications.org The C481S mutation, a substitution of cysteine with serine, prevents the irreversible binding of this compound, leading to therapeutic failure. d-nb.info
To address these limitations, second-generation covalent inhibitors such as Acalabrutinib (B560132) and Zanubrutinib (B611923) were developed. These inhibitors demonstrate higher specificity for BTK with reduced off-target kinase inhibition compared to this compound. d-nb.infoashpublications.org This increased selectivity is associated with a more favorable side-effect profile, particularly a reduction in cardiovascular toxicities like atrial fibrillation. ashpublications.org
The challenge of C481S-mediated resistance has led to the development of non-covalent, or "reversible," BTK inhibitors, often referred to as third-generation inhibitors. ashpublications.org Pirtobrutinib (B8146385) is a prominent example of a non-covalent inhibitor that is effective against both wild-type BTK and the C481S mutant. ashpublications.orgnih.gov However, resistance to these non-covalent inhibitors can also emerge through different mutations in the BTK gene, outside of the C481 hotspot. ashpublications.org
The table below summarizes key next-generation BTK inhibitors and their characteristics.
| Inhibitor | Class | Binding to BTK | Key Features |
| Acalabrutinib | Second-generation covalent | Irreversible | Higher selectivity for BTK than this compound, reduced off-target effects. d-nb.info |
| Zanubrutinib | Second-generation covalent | Irreversible | High selectivity for BTK, designed for improved pharmacokinetic properties. frontiersin.orgashpublications.org |
| Tirabrutinib | Second-generation covalent | Irreversible | Approved in Japan for the treatment of certain B-cell malignancies. frontiersin.org |
| Orelabrutinib | Second-generation covalent | Irreversible | A novel BTK inhibitor with high selectivity. ashpublications.org |
| Pirtobrutinib | Non-covalent (reversible) | Reversible | Effective against BTK with the C481S resistance mutation. ashpublications.orgnih.gov |
| Nemtabrutinib | Non-covalent (reversible) | Reversible | Under investigation for its activity against resistant forms of BTK. nih.gov |
PROTAC-mediated Degradation Strategies in BTK Research
A novel and promising therapeutic strategy that has emerged is the use of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of BTK. PROTACs are heterobifunctional molecules with two key components: one end binds to the target protein (in this case, BTK), and the other end recruits an E3 ubiquitin ligase. aacrjournals.org This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. aacrjournals.org
This approach offers several potential advantages over traditional inhibition. A key benefit is that PROTACs can act catalytically, meaning a single PROTAC molecule can trigger the degradation of multiple target protein molecules. aacrjournals.org This could allow for lower dosing and potentially fewer off-target effects. aacrjournals.org Furthermore, PROTACs are not limited to binding to the active site of a protein, which broadens the scope of targetable proteins and offers a way to overcome resistance mutations that affect inhibitor binding sites. aacrjournals.org
Research into BTK-targeting PROTACs has shown that they can effectively induce the degradation of BTK. biorxiv.org Interestingly, studies have revealed that the nature of the binding to BTK is crucial for successful degradation. A covalently binding PROTAC derived from this compound was found to inhibit BTK degradation, whereas a reversible binding PROTAC successfully induced degradation. researchgate.netnih.govacs.org This highlights the importance of catalytic activity for efficient PROTAC-mediated degradation. nih.govacs.org
Several BTK degraders are in preclinical and clinical development, demonstrating the significant interest in this modality. biorxiv.orgresearchgate.net These molecules hold the potential to be effective against both wild-type and mutant forms of BTK, offering a new avenue to combat resistance to existing inhibitors. ashpublications.org
Investigation in Non-Traditional Therapeutic Areas (Preclinical/Mechanistic)
The understanding that this compound's activity extends beyond BTK has prompted investigations into its potential use in non-traditional therapeutic areas, particularly solid tumors. Several preclinical studies have suggested that this compound could be an effective therapeutic option in certain solid malignancies, such as non-small cell lung cancer (NSCLC) and breast cancer. mdpi.comresearchgate.net The rationale for this is based on this compound's ability to inhibit other kinases that are known to be involved in the growth and survival of solid tumors, such as EGFR and HER2. mdpi.comresearchgate.net
However, clinical trials of this compound as a monotherapy in solid tumors have often yielded disappointing results. mdpi.com Despite this, there is growing interest in using this compound as part of a multi-drug regimen. In vitro studies have shown synergistic effects when this compound is combined with other agents like trametinib (B1684009) or dactolisib. researchgate.net Furthermore, this compound has been identified as a potential radio- and chemosensitizer, suggesting it could enhance the efficacy of traditional cancer therapies. researchgate.net
The immunomodulatory properties of this compound are also being explored in the context of inflammatory and autoimmune diseases. mdpi.com By inhibiting BTK and other kinases in immune cells, this compound can dampen inflammatory responses, which has shown promise in preclinical models of lupus. mdpi.com Additionally, the potential role of BTK inhibitors in mitigating the hyperinflammatory state associated with severe COVID-19 has been a topic of investigation. mdpi.com
Advancements in Analytical and Computational Tools for this compound Research
The study of this compound and other BTK inhibitors has been greatly aided by advancements in analytical and computational tools. These technologies are crucial for understanding drug-target interactions, predicting efficacy and resistance, and designing novel inhibitors.
Computational methods such as molecular dynamics (MD) simulations and virtual screening have become indispensable in this compound research. nih.govnih.gov MD simulations allow researchers to model the dynamic behavior of this compound within the BTK binding pocket at an atomic level, providing insights into the mechanism of covalent inhibition. nih.gov Virtual screening, on the other hand, enables the rapid in-silico testing of large libraries of compounds to identify potential new inhibitors. nih.gov For instance, computational studies have been used to identify this compound as a potential inhibitor for a lapatinib-resistant mutant of HER2 in breast cancer. nih.gov
On the analytical front, high-throughput profiling techniques are providing a more comprehensive picture of the cellular response to this compound. Combining cellular phenotyping, single-cell transcriptome profiling (scRNA-seq), and chromatin mapping (ATAC-seq) has allowed for a detailed, time-resolved analysis of the drug's effects in patients. medical-epigenomics.org These multi-omics approaches have revealed a consistent regulatory program induced by this compound in chronic lymphocytic leukemia (CLL) cells, starting with the inhibition of NF-κB signaling and leading to a loss of CLL cell identity. medical-epigenomics.org Such detailed analyses not only enhance our understanding of the drug's mechanism of action but also have the potential to identify biomarkers that could predict patient-specific responses to treatment. medical-epigenomics.org
Q & A
Q. What are the critical considerations for designing enantioselective synthesis protocols for (S)-Ibrutinib to ensure high chiral purity?
Methodological Answer: Enantioselective synthesis requires chiral catalysts (e.g., BINAP-Ru complexes) and precise reaction conditions (temperature, solvent polarity). Validate purity using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® IC) and confirm stereochemistry via X-ray crystallography or NMR-based Mosher ester analysis .
Q. What in vitro assays are most reliable for quantifying this compound’s inhibition of Bruton’s tyrosine kinase (BTK) activity?
Methodological Answer: Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant BTK. Include positive controls (e.g., ibrutinib racemate) and measure IC₅₀ values via dose-response curves. Validate specificity using BTK-negative cell lines or CRISPR-Cas9 knockout models .
Q. How do researchers address batch-to-batch variability in this compound pharmacokinetic studies?
Methodological Answer: Standardize synthesis protocols and employ LC-MS/MS for pharmacokinetic profiling. Use internal standards (e.g., deuterated ibrutinib) to normalize inter-batch variability. Include quality control samples in each analytical run .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in solid tumors (e.g., breast cancer) be systematically analyzed?
Methodological Answer: Apply meta-analysis frameworks (e.g., PRISMA) to reconcile discrepancies. Stratify data by cancer subtype, dosing regimen, and experimental models (e.g., CTRPv2 cell lines vs. patient-derived xenografts). Cross-validate findings using orthogonal assays like RNA-seq for BTK pathway activity .
Q. What experimental strategies optimize this compound’s blood-brain barrier penetration in CNS lymphoma models?
Methodological Answer: Evaluate prodrug derivatives with enhanced lipophilicity (logP >3.5). Use in situ brain perfusion models or microdialysis in rodents. Quantify unbound drug fractions via equilibrium dialysis and correlate with efficacy in orthotopic tumor models .
Q. How do researchers differentiate off-target effects of this compound in kinase profiling studies?
Methodological Answer: Employ high-throughput kinase panels (e.g., DiscoverX KINOMEscan®) at physiologically relevant concentrations (1–10 μM). Use structure-activity relationship (SAR) analysis to identify pharmacophore interactions. Validate findings with isoform-specific inhibitors or mutagenesis studies .
Q. What computational methods predict this compound’s binding affinity to BTK mutants (e.g., C481S)?
Methodological Answer: Use molecular dynamics simulations (e.g., GROMACS) and free-energy perturbation (FEP) calculations. Compare with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Validate predictions using patient-derived BTK mutants .
Q. How should researchers design studies to assess this compound’s metabolic stability in cytochrome P450 polymorphism models?
Methodological Answer: Use human liver microsomes (HLMs) from donors with CYP3A4/5 variants. Quantify metabolite formation (e.g., PCI-45227) via UPLC-QTOF. Incorporate CRISPR-edited HepG2 cells expressing specific CYP isoforms to model inter-individual variability .
Data Analysis and Reporting
Q. What statistical approaches resolve contradictions in this compound’s dose-response relationships across heterogeneous datasets?
Methodological Answer: Apply mixed-effects models to account for variability in experimental conditions (e.g., cell density, serum concentration). Use Bayesian hierarchical models to pool data from multiple studies while preserving study-specific effects .
Q. How to ensure reproducibility in this compound’s in vivo efficacy studies using murine models?
Methodological Answer: Adopt the ARRIVE guidelines for preclinical studies. Standardize tumor inoculation sites, monitor BTK occupancy via PET imaging (e.g., [¹⁸F]-ibrutinib analogs), and report survival metrics with Kaplan-Meier analysis and log-rank tests .
Q. What methodologies validate this compound’s metabolite profiling in long-term toxicity studies?
Methodological Answer: Combine high-resolution mass spectrometry (HRMS) with nuclear magnetic resonance (NMR) for structural elucidation. Use toxicogenomics (e.g., RNA-seq) to correlate metabolite levels with organ-specific toxicity markers .
Ethical and Regulatory Considerations
Q. How do researchers address ethical challenges in clinical trials testing this compound against off-label malignancies?
Methodological Answer: Follow ICH-GCP guidelines and obtain informed consent explicitly detailing off-label use. Establish independent data monitoring committees (DMCs) to review interim safety data. Publish trial protocols on registries like ClinicalTrials.gov to ensure transparency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
